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Core Science & Biosynthesis

Foundational

2,5-Dichlorothiazole-4-carbaldehyde physical and chemical properties

An In-Depth Technical Guide to 2,5-Dichlorothiazole-4-carbaldehyde: Properties, Synthesis, and Applications Introduction The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,5-Dichlorothiazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and capacity to form key interactions with biological targets make it an invaluable core for drug design.[1][3] Within this class, halogenated thiazoles stand out as exceptionally versatile intermediates, providing a platform for complex molecular engineering through reactions like palladium-catalyzed cross-coupling.[1]

2,5-Dichlorothiazole-4-carbaldehyde is a highly functionalized derivative that offers researchers a powerful tool for synthetic innovation. With two chloro-substituents and a reactive aldehyde group, this molecule is primed for sequential and regioselective modifications. The electron-withdrawing nature of the chlorine atoms modulates the reactivity of the thiazole ring, while the aldehyde at the C4 position serves as a versatile handle for constructing diverse molecular libraries. This guide offers a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications in the fields of drug discovery and agrochemical development.

Core Molecular Profile

Identification and Nomenclature

The fundamental identifiers for 2,5-Dichlorothiazole-4-carbaldehyde are cataloged below, providing a standardized basis for its reference in research and procurement.

IdentifierValueSource(s)
CAS Number 929910-36-1[4]
Molecular Formula C₄HCl₂NOS[4]
Molecular Weight 182.02 g/mol [4]
IUPAC Name 2,5-dichloro-1,3-thiazole-4-carbaldehyde[4]
SMILES Clc1nc(C=O)c(Cl)s1[4]
InChI Key YIVYXRSWXPJLOH-UHFFFAOYSA-N[4]
Physical Properties

The physical characteristics of 2,5-Dichlorothiazole-4-carbaldehyde are critical for its handling, storage, and use in reactions. Data for the closely related isomer, 2,4-Dichlorothiazole-5-carboxaldehyde, is included for comparison.

PropertyValue (Predicted/Inferred)Comparative Data (2,4-Isomer)Source(s)
Physical Form SolidSolid[5]
Color Pale Beige / Off-whitePale Beige[5]
Melting Point Not available47-53 °C[5]
Boiling Point Not available307.1 ± 45.0 °C (Predicted)[5]
Solubility Inferred: Soluble in organic solventsDMSO (Slightly), Methanol (Slightly)[5]
Spectral Characteristics

While specific spectral data for this compound is not publicly available, its key features can be reliably predicted based on its functional groups and the analysis of analogous structures.[6][7][8]

TechniqueExpected FeaturesRationale
¹H NMR Singlet, δ ≈ 9.8-10.0 ppm (1H)The aldehyde proton (CHO) is highly deshielded and lacks adjacent protons for coupling.[5][7]
¹³C NMR Aldehyde Carbon (C=O): δ ≈ 180-190 ppmThiazole Ring Carbons: δ ≈ 120-160 ppmThe aldehyde carbonyl carbon exhibits a characteristic downfield shift. The three carbons of the thiazole ring will have distinct shifts influenced by the adjacent heteroatoms and chlorine substituents.[3][9]
Infrared (IR) Strong C=O stretch: ν ≈ 1700-1720 cm⁻¹C-Cl stretches: ν ≈ 600-800 cm⁻¹Thiazole ring stretchesThe aldehyde carbonyl stretch is a prominent and strong absorption.[6] C-Cl bonds and the aromatic-like thiazole ring will also show characteristic bands.
Mass Spec (MS) Molecular Ion (M⁺): m/z ≈ 181Isotope Pattern: M+2 (≈65%), M+4 (≈10%)The molecular weight is 182.03. The molecular ion peak will appear at m/z 181 for the ³⁵Cl₂ isotopologue. The presence of two chlorine atoms creates a distinctive M/M+2/M+4 isotopic cluster.

Chemical Reactivity and Mechanistic Insights

Electronic Profile and Reactive Sites

The reactivity of 2,5-Dichlorothiazole-4-carbaldehyde is governed by the interplay of its three key components: the thiazole core, the aldehyde group, and the chloro-substituents. The thiazole ring itself is electron-deficient due to the inductive effects of the nitrogen and sulfur heteroatoms. This is further amplified by the two strongly electron-withdrawing chlorine atoms at the C2 and C5 positions. This electronic profile renders the aldehyde group at C4 highly electrophilic and susceptible to nucleophilic attack. The chloro-substituents are generally less reactive towards nucleophilic substitution than bromo or iodo groups, allowing for selective reactions at the aldehyde position under milder conditions.[1]

Reactivity_Profile main 2,5-Dichlorothiazole-4-carbaldehyde aldehyde Electrophilic Aldehyde (C4) main->aldehyde Highly reactive towards nucleophiles chloro2 Chloro Substituent (C2) main->chloro2 Substitution under forcing conditions chloro5 Chloro Substituent (C5) main->chloro5 Substitution under forcing conditions ring Electron-Deficient Thiazole Core main->ring Modulates overall reactivity

Caption: Key reactive sites of 2,5-Dichlorothiazole-4-carbaldehyde.

Key Reactions
  • Reactions at the Aldehyde Group : The highly electrophilic aldehyde is the primary site for transformations. It readily undergoes:

    • Condensation Reactions : Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems. This has been used to synthesize chalcone derivatives with potential antitubercular and antiproliferative activities.[10]

    • Reductive Amination : A crucial C-N bond-forming reaction where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[11]

    • Wittig Reaction : Conversion of the aldehyde to an alkene, offering a reliable method for carbon chain extension.

    • Reduction : The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride.

  • Reactions at the Chloro-Substituents : The C-Cl bonds are robust but can be functionalized, typically via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions under more stringent conditions than would be required for C-Br or C-I bonds.[1] This differential reactivity allows for a synthetic strategy where the aldehyde is modified first, followed by substitution at the chloro positions.

Synthesis and Purification

Synthetic Strategy: Vilsmeier-Haack Approach

A robust and widely cited method for synthesizing chlorinated thiazole aldehydes is the Vilsmeier-Haack reaction.[5][12] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to perform a simultaneous formylation and chlorination of a suitable precursor. For the synthesis of the related 2,4-dichloro-5-thiazolecarboxaldehyde, 2,4-thiazolidinedione is used as the starting material.[5][12] This protocol adapts that well-established procedure.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is based on established procedures for a closely related isomer and should be performed by qualified personnel with appropriate safety precautions.[5][12]

Step 1: Reagent Preparation & Vilsmeier Reagent Formation

  • In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas outlet (to vent HCl), add phosphorus oxychloride (POCl₃, 6.0 eq.).

  • Cool the flask to 0-10 °C using an ice bath.

  • Slowly add N,N-dimethylformamide (DMF, 1.1 eq.) dropwise to the stirred POCl₃. Maintain the temperature below 20 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

Step 2: Addition of Thiazolidine Precursor

  • To the Vilsmeier reagent, add the appropriate thiazolidinedione precursor (1.0 eq.) portion-wise, ensuring the temperature remains controlled.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

Step 3: Reaction at Reflux

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.

  • The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.

Step 4: Hydrolytic Workup

  • After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice (approx. 10x the volume of the reaction mixture). This step is highly exothermic and should be done in a well-ventilated fume hood.

  • Stir the resulting slurry until all the ice has melted and the excess reagents have been hydrolyzed. The product may precipitate as a solid.

Purification and Characterization Workflow

Purification_Workflow start Crude Reaction Mixture (Post-Hydrolysis) extraction Extraction (e.g., Dichloromethane or Ethyl Acetate, 3x) start->extraction wash Aqueous Wash (1. Water, 2. Sat. NaHCO₃, 3. Brine) extraction->wash dry Drying (Anhydrous Na₂SO₄ or MgSO₄) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate chromatography Purification (Silica Gel Column Chromatography) concentrate->chromatography end Pure 2,5-Dichlorothiazole-4-carbaldehyde chromatography->end

Caption: General workflow for purification and isolation.

Step 1: Extraction

  • Transfer the aqueous slurry from the workup to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volumes).

Step 2: Washing

  • Combine the organic layers.

  • Wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any residual acid), and finally with brine.

Step 3: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude residue via silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.[5]

Step 5: Characterization

  • Confirm the identity and purity of the final product using the analytical techniques outlined in Section 2.3 (NMR, IR, MS).

Applications in Research and Development

2,5-Dichlorothiazole-4-carbaldehyde's structural features make it a valuable starting point for synthesizing a wide range of target molecules across different industries.

Applications hub 2,5-Dichlorothiazole- 4-carbaldehyde pharma Pharmaceuticals hub->pharma agro Agrochemicals hub->agro materials Material Science hub->materials anticancer Anticancer Agents (e.g., CDK9 Inhibitors) pharma->anticancer antimicrobial Antimicrobial / Antitubercular pharma->antimicrobial antiinflammatory Anti-inflammatory pharma->antiinflammatory fungicides Fungicides agro->fungicides herbicides Herbicides agro->herbicides polymers Specialty Polymers materials->polymers

Caption: Application pathways for 2,5-Dichlorothiazole-4-carbaldehyde.

Scaffold for Medicinal Chemistry
  • Anticancer Agents : The 2,5-disubstituted thiazole core has been specifically identified as a promising scaffold for developing inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in acute myeloid leukemia.[2] The aldehyde provides a convenient point for elaboration to build out the complex structures needed for potent and selective inhibition.

  • Antimicrobial and Antitubercular Agents : Thiazole-containing compounds have a long history of antimicrobial activity. Chalcones derived from the related 2,4-dichlorothiazole-5-carboxaldehyde have shown potent activity against tuberculosis.[10] The 2,5-dichloro isomer serves as an analogous building block for creating novel antimicrobial agents.[13]

  • Anti-inflammatory Drugs : The thiazole nucleus is a component of various anti-inflammatory agents, and this aldehyde is a key intermediate for synthesizing new candidates in this therapeutic area.[13][14]

Intermediate in Agrochemicals

This compound is also utilized in the synthesis of modern agrochemicals.[13][14] Its structure can be incorporated into molecules designed as potent and selective herbicides or fungicides, contributing to crop protection and improved agricultural yields.[13][14]

Safety, Handling, and Storage

Note: As no specific safety data sheet (SDS) is available for 2,5-Dichlorothiazole-4-carbaldehyde, the following information is based on data for the closely related and hazardous isomer, 2,4-Dichlorothiazole-5-carboxaldehyde.[5][15]

Hazard Identification
  • GHS Classification : Acute Toxicity, Oral (Category 3); Eye Irritation (Category 2).[5]

  • Signal Word : Danger [15]

  • Hazard Statements : H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[5][15]

  • Pictogram : GHS06 (Skull and crossbones).[15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17]

  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][18]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

  • Spills : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[16]

Storage and Stability
  • Conditions : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Temperature : Recommended storage is at refrigerated temperatures (2-8 °C).[5]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

  • Stability : The compound is stable under the recommended storage conditions.

References

  • Fisher Scientific. (2010, November 4). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, May 28). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorothiazole-5-carboxaldehyde 97.
  • Molport. (n.d.). 2,5-dichloro-1,3-thiazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). 2-Chlorothiazole-4-carboxaldehyde.
  • Abdel-Rahman, R. M., El-Gendy, Z., & Mahmoud, M. B. (1990). Azoles. Part 9. Synthesis of derivatives of thieno[2,3- d ]thiazole, 4 H -pyrrolo-[2,3- d ]thiazole... RSC Publishing.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-thiazolecarboxaldehyde.
  • ChemicalBook. (2026, January 13). 2,4-Dichloro-5-thiazolecarboxaldehyde.
  • Eue, L., & Schmidt, R. (1985). U.S. Patent No. 4,555,577. Washington, DC: U.S. Patent and Trademark Office.
  • Sciforum. (n.d.). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiproliferative agents.
  • CAS Common Chemistry. (n.d.). Bis(1-methylethyl) P-methylphosphonite. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.
  • BenchChem. (2025). Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). Thiazole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • J&K Scientific. (2020, May 12). 2,4-Dichloro-5-thiazolecarboxaldehyde.
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
  • PubMed. (2025, June 15). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9.
  • ChemContract. (2026, March 15). 2,4-Dichlorothiazole-5-carbaldehyde.
  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds. University of Nebraska–Lincoln.
  • MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
  • MDPI. (2015, November 9). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.

Sources

Exploratory

2,5-Dichlorothiazole-4-carbaldehyde molecular weight and exact mass

An In-Depth Technical Guide to Dichlorothiazole Carbaldehyde Isomers for Advanced Research This guide provides an in-depth analysis of dichlorothiazole carbaldehydes, focusing on their fundamental physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dichlorothiazole Carbaldehyde Isomers for Advanced Research

This guide provides an in-depth analysis of dichlorothiazole carbaldehydes, focusing on their fundamental physicochemical properties, synthesis, and applications as versatile intermediates in drug discovery and chemical development. Recognizing the specific interests of researchers, this document clarifies the distinction between key isomers and centers on the most prevalently documented and commercially available compound to ensure practical utility and scientific accuracy.

Core Molecular Properties: A Tale of Two Isomers

The query for "2,5-Dichlorothiazole-4-carbaldehyde" identifies a specific chemical entity. However, in scientific literature and commercial supply, its isomer, 2,4-Dichlorothiazole-5-carbaldehyde, is far more prominent. For researchers, understanding the precise identity of a starting material is critical. Therefore, this guide will address both isomers, with a detailed focus on the well-documented 2,4-dichloro-5-carbaldehyde, for which extensive application data exists.

Below is a comparative summary of their core molecular identifiers.

Property2,5-Dichlorothiazole-4-carbaldehyde 2,4-Dichlorothiazole-5-carbaldehyde
Synonym 2,5-dichloro-1,3-thiazole-4-carbaldehyde2,4-Dichloro-5-formylthiazole
CAS Number 929910-36-1[1]92972-48-0[2][3][4]
Molecular Formula C₄HCl₂NOS[1]C₄HCl₂NOS[2][3]
Molecular Weight 182.02 g/mol [1]182.03 g/mol [2][3][5]
Exact Mass 180.91556 g/mol (Monoisotopic)180.91556 g/mol (Monoisotopic)

The identical molecular formula and near-identical molecular weights underscore the importance of analytical verification (e.g., via NMR, MS) to distinguish between these positional isomers in a laboratory setting.

G cluster_0 2,5-Dichlorothiazole-4-carbaldehyde cluster_1 2,4-Dichlorothiazole-5-carbaldehyde node_254 node_254 node_245 node_245

Caption: Chemical structures of the two key dichlorothiazole carbaldehyde isomers.

Physicochemical Characteristics and Safe Handling of 2,4-Dichlorothiazole-5-carbaldehyde

As the predominantly utilized isomer, 2,4-Dichlorothiazole-5-carbaldehyde is typically supplied as a solid.[2][3][6] Its physical properties and required handling procedures are critical for experimental design and safety.

ParameterValue / GuidelineSource
Physical Form Solid, Pale Beige[2][3]
Melting Point 47-53 °C[2][3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C or -20°C. Keep sealed and away from moisture.[3][6]
Hazard Class Acute toxicity (Oral, Category 3), Eye Irritant (Category 2)[2][3]
Signal Word Danger[2][6]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[2][3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[7]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or fume hood.[7][8][9]

Expert Insight: The aldehyde functionality and chlorinated heterocyclic ring suggest that this compound may be sensitive to both oxidation and nucleophilic attack. Storage under an inert atmosphere is not merely a suggestion but a critical step to prevent degradation via air and moisture, which could lead to the formation of the corresponding carboxylic acid and compromise reaction yields.

Synthesis and Mechanistic Rationale

Vilsmeier-Haack Approach to 2,4-Dichlorothiazole-5-carbaldehyde

A robust and frequently cited method for synthesizing 2,4-Dichlorothiazole-5-carbaldehyde is the reaction of 2,4-thiazolidinedione with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][10]

Causality Behind the Method: This reaction is a powerful tool for formylating electron-rich substrates. The 2,4-thiazolidinedione, while not a classic aromatic, possesses enolizable protons and lone pairs on its nitrogen and sulfur atoms, making it susceptible to electrophilic attack.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.

  • Electrophilic Attack: The thiazolidinedione (or a tautomeric form) attacks the Vilsmeier reagent.

  • Chlorination and Aromatization: The POCl₃ serves a dual role. Beyond forming the Vilsmeier reagent, it acts as a powerful dehydrating and chlorinating agent. Through a series of complex steps, the dione is converted to the aromatic dichlorothiazole ring.

  • Hydrolysis: The reaction is quenched with water (typically ice), which hydrolyzes the intermediate iminium salt to yield the final aldehyde product.[10]

G cluster_workflow Synthesis Workflow start 2,4-Thiazolidinedione (Starting Material) reaction Reflux Reaction (~115°C) Chlorination & Formylation start->reaction reagents POCl₃ + DMF (Vilsmeier Reagent Formation) reagents->reaction quench Hydrolytic Workup (Ice Water) reaction->quench product 2,4-Dichlorothiazole- 5-carbaldehyde (Crude Product) quench->product purify Purification (Column Chromatography) product->purify final Final Product purify->final

Caption: Key workflow for the synthesis of 2,4-Dichlorothiazole-5-carbaldehyde.

Applications in Drug Development and Agrochemicals

The true value of 2,4-Dichlorothiazole-5-carbaldehyde for researchers lies in its utility as a versatile synthetic building block. The presence of two reactive chlorine atoms at different positions and a modifiable aldehyde group allows for the creation of diverse molecular libraries.

  • Pharmaceutical Synthesis: It is a key intermediate for developing novel therapeutics. Its derivatives have shown significant potential as:

    • Antitubercular and Antiproliferative Agents: Chalcones synthesized from this aldehyde have demonstrated potent activity against tuberculosis and prostate cancer cell lines.[11]

    • Antimicrobial and Anti-inflammatory Agents: The thiazole scaffold is a well-established pharmacophore, and this starting material provides a direct route to new antimicrobial and anti-inflammatory compounds.[12][13]

  • Agrochemicals: The compound is used in the formulation of next-generation herbicides and fungicides, contributing to crop protection and agricultural productivity.[12][13]

  • Organic Synthesis: Beyond specific applications, it serves as a precursor for more complex heterocyclic systems like thieno[2,3-d]thiazoles and pyrrolo[2,3-d]thiazoles through strategic manipulation of the aldehyde and chlorine substituents.[14]

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde

This protocol is a synthesized example based on established literature procedures.[3][10] All operations should be performed in a fume hood with appropriate PPE.

Materials:

  • 2,4-Thiazolidinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vessel Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride (6.0 eq).

  • Reagent Addition: Cool the suspension to 10-20°C using an ice bath. Add DMF (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 20°C.

  • Initial Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux (approx. 115°C). Maintain the reflux for 4-6 hours or until the evolution of HCl gas ceases (monitor with pH paper at the condenser outlet). Monitor reaction completion via TLC.

  • Reaction Quench: After cooling the mixture to room temperature, slowly and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2,4-Dichlorothiazole-5-carbaldehyde.

References

  • Molport. 2,5-dichloro-1,3-thiazole-4-carbaldehyde. Molport. Available from: [Link]

  • Chem-Contract. (2026). 2,4-Dichlorothiazole-5-carbaldehyde (CAS 92972-48-0). Chem-Contract. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (1990). Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole... RSC Publishing. Available from: [Link]

  • Google Patents. (1985). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation. Google Patents.
  • Sciforum. Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiproliferative agents. Sciforum. Available from: [Link]

Sources

Foundational

Thermodynamic stability of 2,5-Dichlorothiazole-4-carbaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dichlorothiazole-4-carbaldehyde Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dichlorothiazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,5-Dichlorothiazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Understanding the stability of this molecule is paramount for ensuring drug product quality, safety, and efficacy by informing decisions on storage, formulation, and handling.[2] This document synthesizes theoretical principles, outlines rigorous experimental protocols for stability assessment, and discusses potential degradation pathways. We will delve into thermal analysis techniques, forced degradation studies as mandated by ICH guidelines, and the complementary role of computational modeling. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the foundational knowledge to characterize and control the stability profile of this critical compound.

Introduction: The Significance of Stability

2,5-Dichlorothiazole-4-carbaldehyde is a halogenated heterocyclic compound whose structural motifs are prevalent in a variety of biologically active molecules.[3][4][5] Thiazole rings are core components of numerous pharmaceuticals, prized for their diverse pharmacological activities.[3][4] The dichloro- and carbaldehyde substitutions provide reactive handles for synthetic chemists to build more complex molecular architectures, making this compound a valuable building block.[1]

However, the very reactivity that makes it useful also presents stability challenges. Thermodynamic stability is not an abstract concept; it is a critical attribute that dictates a compound's shelf-life, its propensity to form potentially hazardous impurities, and its compatibility with other excipients in a formulation.[2][6] A thorough understanding of a molecule's intrinsic stability is a regulatory expectation and a scientific necessity for robust drug development.[7] This guide will explore the factors governing the stability of 2,5-Dichlorothiazole-4-carbaldehyde and provide the technical framework for its empirical evaluation.

Theoretical Framework: Molecular Features Influencing Stability

The thermodynamic stability of 2,5-Dichlorothiazole-4-carbaldehyde is a function of its unique structural features:

  • The Thiazole Ring: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, generally possesses considerable aromatic stability. However, the heteroatoms also influence the electron distribution and can be sites for potential degradation reactions.

  • Carbon-Chlorine Bonds: The two C-Cl bonds are strong but can be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions. The position of halogen substituents is known to influence the overall thermal stability of heterocyclic compounds, often increasing it.[8]

  • The Aldehyde Group: The formyl (-CHO) group is electron-withdrawing and highly reactive. It is susceptible to oxidation (forming a carboxylic acid), reduction (forming an alcohol), and nucleophilic attack. Its presence is a likely initiation point for degradation.

  • Intramolecular Interactions: Potential non-covalent interactions between the aldehyde's oxygen, the ring's heteroatoms, and the chlorine substituents can influence the conformational stability and overall energy of the molecule.

The interplay of these features dictates the molecule's susceptibility to various degradation mechanisms, including thermolysis, hydrolysis, oxidation, and photolysis.

Stability Thermodynamic Stability of 2,5-Dichlorothiazole-4-carbaldehyde Factors Influencing Factors Factors->Stability Determines Intrinsic Intrinsic Molecular Properties Intrinsic->Factors Aromaticity Thiazole Ring Aromaticity Intrinsic->Aromaticity Substituents Substituent Effects (2x Cl, 1x CHO) Intrinsic->Substituents BondStrength C-Cl & C-S Bond Enthalpies Intrinsic->BondStrength Extrinsic Extrinsic Stress Conditions Extrinsic->Factors Temperature Temperature (Heat) Extrinsic->Temperature pH pH (Acid/Base) Extrinsic->pH Oxidation Oxidizing Agents Extrinsic->Oxidation Light Light (Photons) Extrinsic->Light start Sample of 2,5-Dichlorothiazole- 4-carbaldehyde stress Expose to Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid Condition 1 base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base Condition 2 oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation Condition 3 thermal Thermal Stress (e.g., 80°C, solid state) stress->thermal Condition 4 photo Photolytic Stress (ICH Q1B light exposure) stress->photo Condition 5 analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Outcomes analysis->outcome pathways Identify Degradation Pathways outcome->pathways products Characterize Degradation Products outcome->products method_val Validate Stability-Indicating Analytical Method outcome->method_val

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Exploratory

Electronic Properties and Dipole Moment of 2,5-Dichlorothiazole-4-carbaldehyde: A Technical Whitepaper

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Compound: 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1) Executive Summary 2,5-Dichlorothiazole-4-carbaldehyde (SMILES:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Compound: 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1)

Executive Summary

2,5-Dichlorothiazole-4-carbaldehyde (SMILES: Clc1nc(C=O)c(Cl)s1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and organic materials synthesis[1]. Understanding its intrinsic electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO) and permanent dipole moment—is critical for predicting its reactivity, pharmacokinetics, and non-covalent binding interactions. This whitepaper provides an authoritative guide on the theoretical foundations, computational workflows, and self-validating experimental protocols required to characterize the electronic landscape of this molecule.

Structural and Electronic Foundations

The core of 2,5-dichlorothiazole-4-carbaldehyde is the thiazole ring, a π -electron deficient aromatic system that inherently possesses a permanent dipole moment of approximately 1.62 D, pointing roughly from the sulfur to the nitrogen atom[2].

The substitution pattern on this specific derivative drastically alters its electronic topology:

  • Inductive Withdrawal (-I Effect): The two chlorine atoms at the C2 and C5 positions exert a strong electron-withdrawing inductive effect through the σ -framework. While halogens possess a weak positive mesomeric effect (+M) via their lone pairs, their net effect is strongly deactivating, pulling electron density away from the heterocycle.

  • Mesomeric Withdrawal (-M Effect): The carbaldehyde (formyl) group at the C4 position is a potent electron-withdrawing group. It delocalizes π -electron density out of the ring and into the carbonyl oxygen.

  • Frontier Orbital Depression: The synergistic withdrawal from the halogens and the aldehyde significantly lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted thiazole[3]. This makes the molecule an excellent electrophile and a robust scaffold for designing electron-transport materials or oxidation-resistant pharmacophores.

  • Dipole Vector Shift: The strong partial negative charges on the carbonyl oxygen and the two chlorine atoms create a multi-directional push-pull system. The resulting dipole moment vector is highly dependent on the rotameric state of the aldehyde (O-cis vs. O-trans relative to the sulfur atom) but is significantly magnified compared to the parent thiazole, heavily influencing its solvation and binding pocket orientation[4].

Computational Determination (DFT Protocols)

To accurately map the electrostatic potential and predict the dipole moment, Density Functional Theory (DFT) is the computational gold standard[4]. The choice of functional and basis set is not arbitrary; it must account for the high polarizability of the sulfur and chlorine atoms.

Protocol 1: Self-Validating DFT Workflow

Causality & Rationale: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is a strict requirement here because the molecule contains multiple heteroatoms (S, N, O, Cl) with lone pairs. Diffuse functions allow the electron density to expand properly into space, which is critical for calculating an accurate dipole moment vector.

  • Conformational Search: Generate the O-cis and O-trans rotamers of the C4-carbaldehyde group. Both must be evaluated as the rotation of the carbonyl dipole drastically shifts the net molecular dipole.

  • Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in a simulated solvent continuum (e.g., PCM model for water or chloroform) to mimic operational environments[5].

  • Validation Step (Frequency Calculation): Calculate the vibrational frequencies for the optimized geometry. Self-Validation: The structure is only accepted as a true energy minimum if there are exactly zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a stable conformer.

  • Property Extraction: Extract the HOMO/LUMO energies from the checkpoint file. Calculate the total dipole moment vector mathematically via μ=μx2​+μy2​+μz2​​ .

DFT_Workflow Start Input 2D Structure (SMILES: Clc1nc(C=O)c(Cl)s1) ConfSearch Conformational Search (Aldehyde Rotamers) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G**) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Verify 0 Imaginary Freqs) GeomOpt->FreqCalc PropCalc Electronic Properties (HOMO/LUMO, Dipole Vector) FreqCalc->PropCalc

Computational workflow for determining the dipole moment and frontier orbitals via DFT.

Experimental Validation Protocols

Theoretical models must be grounded in empirical data. The following protocols detail how to physically measure the electronic properties of 2,5-dichlorothiazole-4-carbaldehyde.

Protocol 2: Electrochemical Determination of HOMO/LUMO

Causality & Rationale: Cyclic Voltammetry (CV) is used to measure the oxidation and reduction onset potentials, which directly correlate to the HOMO and LUMO energies, respectively. We use anhydrous acetonitrile to provide a wide electrochemical window and prevent water from interfering with the redox events.

  • Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Electrolyte Preparation: Dissolve the compound (1 mM) in a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Validation Step (Internal Calibration): Spike the solution with Ferrocene (Fc). Self-Validation: Measure the Fc/Fc+ redox couple. This acts as an internal standard to correct for any potential drift in the reference electrode, ensuring absolute trustworthiness of the measured potentials.

  • Calculation: Convert potentials to vacuum energy levels using the empirical formulas:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Protocol 3: Experimental Dipole Moment Measurement

Causality & Rationale: Dipole moments cannot be measured accurately in polar solvents because solvent dipoles align with the solute, artificially inflating the measurement. We use the Debye method in a strictly non-polar solvent (e.g., 1,4-dioxane) to isolate the intrinsic molecular dipole.

  • Solution Preparation: Prepare five dilute solutions of 2,5-dichlorothiazole-4-carbaldehyde in anhydrous 1,4-dioxane at known weight fractions ( w<0.01 ).

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision capacitance cell at exactly 298.15 K.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. This is required to subtract the induced electronic polarizability from the total polarization.

  • Validation Step (Guggenheim-Smith Extrapolation): Plot ϵ and specific volume against the weight fraction. Self-Validation: Extrapolate these values to infinite dilution ( w→0 ). This mathematical step validates the data by entirely eliminating solute-solute dipole interactions (aggregation), leaving only the solute-solvent interaction.

  • Calculation: Apply the Debye equation to the extrapolated values to extract the permanent dipole moment ( μ ) in Debye (D).

Exp_Workflow cluster_0 Electrochemical Analysis cluster_1 Dielectric Measurement Sample Purified Compound (CAS: 929910-36-1) CV Cyclic Voltammetry (0.1 M TBAPF6 in MeCN) Sample->CV Cap Capacitance Cell (Non-polar solvent) Sample->Cap HOMOLUMO Extract E_ox / E_red Calculate HOMO/LUMO CV->HOMOLUMO Dipole Debye Equation Extract Dipole Moment (u03bc) Cap->Dipole

Experimental validation pathways for electronic properties and dipole moment.

Quantitative Data Summary

The following table summarizes the anticipated electronic and physical properties of 2,5-dichlorothiazole-4-carbaldehyde based on the structural integration of the thiazole core[2] with the specific halogen and formyl substituents[3].

PropertyEstimated Value / RangePrimary Derivation Method
Molecular Weight 182.02 g/mol Mass Spectrometry / Stoichiometry
HOMO Energy -6.90 to -7.30 eVCyclic Voltammetry (Oxidation Onset)
LUMO Energy -2.60 to -3.10 eVCyclic Voltammetry (Reduction Onset)
Bandgap ( Eg​ ) ~4.10 - 4.30 eVUV-Vis Spectroscopy (Tauc Plot)
Dipole Moment ( μ ) 2.9 - 3.6 DDielectric Constant Measurement (Debye)
LogP (Octanol/Water) 2.2 - 2.6HPLC / Shake-Flask Method

Implications for Drug Development

In medicinal chemistry, the electronic properties of 2,5-dichlorothiazole-4-carbaldehyde dictate its utility as a pharmacophore. The highly depressed LUMO makes the C4-aldehyde highly reactive toward primary amines, facilitating the rapid synthesis of hydrazones and Schiff bases—motifs frequently explored for antimicrobial and anti-cancer activity[4].

Furthermore, the strong, localized dipole moment driven by the C2/C5 chlorines and the C4 carbonyl dictates the molecule's orientation within polar enzymatic pockets. The electron-deficient π -system is primed for anion- π interactions, while the chlorine atoms can engage in highly directional halogen bonding with backbone carbonyls in target proteins[5]. Understanding these precise electronic vectors allows computational chemists to utilize this scaffold effectively in structure-based drug design (SBDD).

References

  • Molport. "2,5-dichloro-1,3-thiazole-4-carbaldehyde". Molport Chemical Database.
  • Haroon, M., et al. "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective". ACS Omega (via PMC).
  • Docu-menta / MDPI. "Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV". Molecules.
  • PMC. "Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa". PLoS One (via PMC).
  • ACS Publications. "Dialkoxybithiazole: A New Building Block for Head-to-Head Polymer Semiconductors". Journal of the American Chemical Society.

Sources

Foundational

Mechanism of Action and Synthetic Utility of 2,5-Dichlorothiazole-4-Carbaldehyde Derivatives: A Technical Whitepaper

Executive Summary & Scaffold Rationale As antimicrobial resistance accelerates, the development of novel therapeutic architectures requires building blocks that offer both high synthetic tractability and inherent biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As antimicrobial resistance accelerates, the development of novel therapeutic architectures requires building blocks that offer both high synthetic tractability and inherent biological activity. 2,5-Dichlorothiazole-4-carbaldehyde (CAS 929910-36-1) has emerged as a privileged, trifunctional scaffold in medicinal chemistry.

From a molecular design perspective, the causality behind the efficacy of this scaffold lies in its unique electronic distribution. The thiazole ring is naturally electron-rich; however, the introduction of chlorine atoms at the C2 and C5 positions exerts a strong electron-withdrawing inductive effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, conferring exceptional metabolic stability against cytochrome P450-mediated oxidative degradation[1]. Furthermore, the highly electrophilic C4-carbaldehyde serves as an optimal anchor for multi-component cyclocondensations, while the C2-chlorine is uniquely activated for late-stage nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen stabilizing the intermediate Meisenheimer complex[1].

This whitepaper details the mechanistic pathways by which derivatives of this scaffold act as potent Quorum Sensing Inhibitors (QSIs) and anti-mycobacterial agents, supported by self-validating experimental protocols.

Mechanism of Action I: Quorum Sensing Inhibition (Targeting LasR)

Pseudomonas aeruginosa relies on a sophisticated Quorum Sensing (QS) network to coordinate biofilm formation and virulence factor expression. The master regulator of this network is the LasI/LasR system. While the native autoinducer is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), P. aeruginosa also utilizes an integrated QS signal known as IQS: 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde [2].

Derivatives of 2,5-dichlorothiazole-4-carbaldehyde act as potent, competitive inhibitors of the LasR receptor by structurally mimicking IQS and native autoinducers[2].

Mechanistic Causality: The 2,5-dichloro substitution provides the precise hydrophobic bulk required to deeply penetrate the hydrophobic Ligand-Binding Domain (LBD) of the LasR monomer. Once inside the pocket, the modified C4-substituent (often converted to a Schiff base or quinoline hybrid) forms critical hydrogen bonds with highly conserved residues—specifically Tyr56, Trp60, and Asp73[2][3]. This rigid electrostatic anchoring locks the LasR receptor into an inactive conformational state. Because the receptor cannot undergo the conformational shift required for homodimerization, it fails to bind to promoter DNA sequences, thereby silencing the expression of virulence genes (such as lasB elastase) without exerting bactericidal pressure[3].

LasR_Pathway A Native Autoinducer (3-oxo-C12-HSL) B LasR Receptor (Monomer) A->B Binds LBD C LasR Dimerization & Activation B->C Conformational Change D Virulence Gene Expression C->D DNA Binding E 2,5-Dichlorothiazole Derivatives E->B Competitive Inhibition

Fig 1: Competitive inhibition of the LasR Quorum Sensing pathway by thiazole derivatives.

Mechanism of Action II: Antimycobacterial Activity via Thiazolidin-4-one Cyclization

By reacting the C4-aldehyde with primary aromatic amines and thioglycolic acid, researchers generate 2-(2,5-dichlorothiazol-4-yl)thiazolidin-4-one derivatives[4].

Mechanistic Causality: The efficacy of these derivatives against Mycobacterium tuberculosis is driven by a dual-action physicochemical profile. First, the highly lipophilic 2,5-dichlorothiazole moiety acts as a cellular penetration enhancer, allowing the molecule to passively diffuse through the formidable, mycolic acid-rich mycobacterial cell envelope[4]. Second, once intracellular, the thiazolidin-4-one core acts as a rigid pharmacophore that competitively binds to enzymes involved in peptidoglycan biosynthesis (putatively MurB). The combination of the electron-withdrawing chlorines and the hydrogen-bond accepting carbonyl of the thiazolidinone ring creates a highly specific binding modality, resulting in excellent Minimum Inhibitory Concentrations (MIC) against resistant strains[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various thiazole-4-carbaldehyde derivatives across different therapeutic targets:

Compound ClassTarget Organism / EnzymeBiological Activity MetricRef
Quinoline-Thiazole HybridsLasR (P. aeruginosa)IC₅₀ = 63.15 µM (Anti-virulence)[3]
2-(Thiazol-4-yl)thiazolidin-4-onesM. bovis BCGMIC = 4.43 – 24.04 µM[4]
Ethynyl-thiazole derivativesM. tuberculosis H37RaMIC₉₀ = 2.22 – 4.71 µg/mL[4]
Diaryl-thiazolidin-4-onesCOX-2 CyclooxygenaseIC₅₀ = 0.05 – 0.06 µM[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Every step includes an internal control to rule out false positives and ensure mechanistic causality.

Protocol A: One-Pot Synthesis of Thiazolidin-4-one Derivatives

Rationale: Multi-component reactions (MCRs) minimize intermediate loss, but require strict thermodynamic control to drive the equilibrium.

  • Reagent Assembly: In a dry, 100 mL round-bottom flask, combine equimolar amounts (10 mmol) of 2,5-dichlorothiazole-4-carbaldehyde and a primary aromatic amine in 30 mL of anhydrous toluene.

  • Schiff Base Formation: Stir at room temperature for 30 minutes. Control Check: Monitor via TLC (Hexane:EtOAc 7:3) to confirm the disappearance of the highly UV-active aldehyde spot.

  • Cyclocondensation: Add thioglycolic acid (12 mmol) and a catalytic amount of anhydrous ZnCl₂.

  • Thermodynamic Driving: Attach a Dean-Stark trap and reflux for 8–12 hours. Causality: The reaction generates water as a byproduct. The Dean-Stark trap continuously removes this water, utilizing Le Chatelier's principle to prevent reversibility and drive the cyclization to completion.

  • Purification: Cool to room temperature, wash with 5% NaHCO₃ (to remove unreacted thioglycolic acid), extract with ethyl acetate, and recrystallize from ethanol to achieve >95% purity (validated via ¹H-NMR and HRMS)[4].

Protocol B: LasR Reporter Gene Assay (Anti-Virulence Validation)

Rationale: A true QSI must attenuate virulence without killing the bacteria. Bactericidal compounds exert evolutionary pressure, leading to resistance. This assay decouples anti-virulence from toxicity.

  • Strain Preparation: Culture the biosensor strain Chromobacterium violaceum CV026 (or a P. aeruginosa PAO1-lasB-gfp reporter) overnight in LB broth.

  • Compound Dosing: In a 96-well microtiter plate, add the synthesized thiazole derivatives at varying concentrations (10 µM to 400 µM).

  • Internal Controls (Critical Step):

    • Negative Control: 1% DMSO vehicle (establishes baseline virulence expression).

    • Positive Control: 50 µM Furanone C-30 (a known, validated LasR inhibitor)[3].

  • Dual-Readout Measurement: Incubate for 24 hours at 30°C.

    • Readout 1 (Virulence): Quantify violacein pigment production (absorbance at 585 nm) or GFP fluorescence.

    • Readout 2 (Viability): Simultaneously measure optical density (OD₆₀₀).

  • Data Validation: A compound is only validated as a QSI if it reduces the 585 nm signal by >50% while the OD₆₀₀ remains statistically identical to the DMSO control. If OD₆₀₀ drops, the compound is flagged as bactericidal rather than a true QSI[3].

Workflow S1 Step 1: Multi-Component Synthesis (Aldehyde + Amine + Thioglycolic Acid) S2 Step 2: Spectroscopic Validation (NMR, HRMS) - Purity >95% S1->S2 S3 Step 3: In Vitro Assays (LasR Reporter / MIC Determination) S2->S3 Validated Compounds S4 Step 4: Data Analysis (IC50 Calculation & SAR) S3->S4 Activity Metrics C1 Control: TLC Monitoring & Internal Standards C1->S1 C2 Control: DMSO Vehicle & Positive Inhibitor C2->S3

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of thiazole derivatives.

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Exploratory

An In-depth Technical Guide to the Infrared Spectrum of 2,5-Dichlorothiazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy Infrared (IR) spectroscopy remains a cornerstone analytical techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy remains a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can observe the discrete vibrational frequencies of its covalent bonds. Each functional group possesses a unique set of vibrational modes—such as stretching and bending—that absorb IR radiation at characteristic wavenumbers. This produces a unique spectral fingerprint, providing invaluable insights into molecular architecture.

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 2,5-Dichlorothiazole-4-carbaldehyde, a substituted heteroaromatic aldehyde of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following narrative moves beyond a simple catalog of peaks, explaining the causal relationships between the molecule's structure, electronic effects, and its resulting vibrational spectrum. We will dissect the spectrum region by region, correlating specific absorption bands to the molecule's constituent parts: the aldehyde moiety, the dichlorinated thiazole ring, and the carbon-chlorine bonds.

Molecular Architecture and Its Spectroscopic Implications

To accurately predict and interpret the IR spectrum, we must first consider the key structural features of 2,5-Dichlorothiazole-4-carbaldehyde. The molecule consists of a five-membered thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen. This ring is substituted at positions 2 and 5 with strongly electronegative chlorine atoms and at position 4 with an aldehyde group (-CHO).

The aldehyde's carbonyl group (C=O) is directly conjugated with the π-electron system of the thiazole ring. This conjugation, along with the inductive effects of the chlorine substituents, will significantly influence the electronic environment and, consequently, the vibrational frequencies of the key functional groups.

Figure 1: Structure of 2,5-Dichlorothiazole-4-carbaldehyde.

A Region-by-Region Analysis of the IR Spectrum

The IR spectrum is typically analyzed in two main sections: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former contains characteristic absorptions for most functional groups, while the latter contains complex vibrations unique to the molecule as a whole.

The Carbonyl and Double-Bond Region (1800-1600 cm⁻¹)

This region is dominated by stretching vibrations of double bonds and is particularly informative for 2,5-Dichlorothiazole-4-carbaldehyde.

  • Aldehyde C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and reliable absorptions in an IR spectrum due to the large change in dipole moment during vibration.[1] For saturated aliphatic aldehydes, this band typically appears between 1740-1720 cm⁻¹.[2][3] However, when the carbonyl group is conjugated with a double bond or an aromatic ring, as in this molecule, the delocalization of π-electrons lowers the C=O bond order. This weakening of the bond reduces the vibrational frequency, shifting the absorption to a lower wavenumber, typically in the 1710-1685 cm⁻¹ range.[1][2][4][5] Therefore, a strong, sharp absorption is predicted in this region for 2,5-Dichlorothiazole-4-carbaldehyde.

  • Thiazole Ring C=N and C=C Stretches: Heteroaromatic rings like thiazole exhibit several "ring breathing" vibrations, which are analogous to the C=C stretching in benzene rings. These absorptions arise from the stretching and contracting of the C=N and C=C bonds within the ring. For thiazole and its derivatives, these bands are expected in the 1640-1400 cm⁻¹ range.[6][7][8] Specifically, the C=N stretching frequency in azoles often appears between 1640 cm⁻¹ and 1598 cm⁻¹.[6][7] It is common to observe multiple medium-to-strong intensity bands in this area, which collectively confirm the presence of the heteroaromatic core.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region provides a definitive marker for the aldehyde functional group.

  • Aldehydic C-H Stretch: The C-H bond of an aldehyde group presents a uniquely diagnostic set of absorptions. This C-H stretch appears at a lower frequency than typical alkyl or aromatic C-H stretches. It manifests as a pair of weak to medium intensity bands, one near 2850-2820 cm⁻¹ and another, more distinct band near 2750-2720 cm⁻¹.[2][4][9][10] The appearance of this doublet is a classic example of Fermi resonance , where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm⁻¹).[4][11][12] The presence of a distinct peak around 2720 cm⁻¹, often appearing as a shoulder to the left of any aliphatic C-H stretches, is considered strong evidence for an aldehyde.[2][3] As there are no other C-H bonds in 2,5-Dichlorothiazole-4-carbaldehyde, this doublet should be clearly observable.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are highly specific to the overall molecular structure. While individual assignments can be challenging, several key features are expected.

  • Aldehydic C-H Bending: The in-plane bending vibration of the aldehydic C-H bond gives rise to a medium-to-weak intensity band in the 1400-1380 cm⁻¹ range.[4]

  • Thiazole Ring Skeletal Vibrations: Complex skeletal and ring deformation vibrations of the thiazole ring will produce a series of sharp bands throughout the fingerprint region, particularly between 1400 cm⁻¹ and 1000 cm⁻¹.[13]

  • C-Cl Stretching Vibrations: The stretching vibrations of the carbon-chlorine bonds are expected in the 850-550 cm⁻¹ range.[14][15] Given that there are two C-Cl bonds attached to the aromatic thiazole ring, one or more strong absorptions can be anticipated in this lower wavenumber region.

Summary of Predicted IR Absorption Bands

The following table consolidates the expected key vibrational frequencies, their assignments, and the underlying structural reasoning for 2,5-Dichlorothiazole-4-carbaldehyde.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
2850-2820 and 2750-2720Aldehyde C-H StretchWeak-MediumA characteristic doublet due to Fermi resonance. The ~2720 cm⁻¹ peak is highly diagnostic.[2][4][12]
1710-1685Aldehyde C=O StretchStrong, SharpFrequency is lowered from the typical aliphatic range due to conjugation with the thiazole ring.[1][2][4]
1640-1580Thiazole C=N StretchMedium-StrongCharacteristic stretching of the carbon-nitrogen double bond within the heteroaromatic ring.[6][7]
1580-1400Thiazole C=C StretchesMediumMultiple bands are expected from the "ring breathing" modes of the aromatic system.[8][9]
1400-1380Aldehyde C-H BendWeak-MediumIn-plane bending vibration of the aldehydic proton.[4]
850-550C-Cl StretchStrongStretching vibrations for the two chlorine atoms attached to the thiazole ring.[14][15]

Visualizing Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes responsible for the most characteristic absorption bands in the spectrum of 2,5-Dichlorothiazole-4-carbaldehyde.

Figure 2: Key vibrational modes for 2,5-Dichlorothiazole-4-carbaldehyde.

Experimental Protocol: Acquiring the FT-IR Spectrum

To ensure high-quality, reproducible data, the following protocol for acquiring the FT-IR spectrum of a solid sample such as 2,5-Dichlorothiazole-4-carbaldehyde is recommended. The Attenuated Total Reflectance (ATR) method is preferred for its minimal sample preparation and ease of use.

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans for a good signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-2 mg) of the solid 2,5-Dichlorothiazole-4-carbaldehyde powder onto the center of the ATR crystal.

    • Lower the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Use the peak-picking function in the software to accurately identify the wavenumbers of the key absorption bands.

    • Correlate the observed peaks with the predicted values in the summary table to confirm the sample's identity and purity.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp tip with an appropriate solvent to prevent cross-contamination of future samples.

Conclusion

The infrared spectrum of 2,5-Dichlorothiazole-4-carbaldehyde is rich with information, offering a clear path to its structural confirmation. The most definitive absorption bands are the strong C=O stretch, shifted to a lower frequency (~1710-1685 cm⁻¹) by conjugation, and the characteristic aldehydic C-H stretching doublet observed between 2850-2720 cm⁻¹. These features, in conjunction with the C=N and C=C ring vibrations and the low-frequency C-Cl stretches, provide a robust and unique spectral fingerprint for the positive identification of this molecule. This guide serves as a predictive framework for researchers, enabling them to approach the spectral analysis of this and related compounds with confidence and scientific rigor.

References

  • University of Michigan. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • ResearchGate. Why are there two C-H spectra for the aldehyde proton in IR? (2014). Available at: [Link]

  • Gable, K. (2020). CH 336: Aldehyde Spectroscopy. Oregon State University. Available at: [Link]

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Researcher.Life. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. Available at: [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES. III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]

  • AWS. Original Research Article Substituents on the infrared spectra of Thiazolyl. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Oregon State University. (2018). The C=O Stretch. Available at: [Link]

  • ResearchGate. The C=O stretching frequency. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SlidePlayer. Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. Table 1 Calculated C C stretching frequencies. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. Available at: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions with 2,5-Dichlorothiazole-4-carbaldehyde

An In-Depth Guide to the Regioselective Functionalization of 2,5-Dichlorothiazole-4-carbaldehyde via Palladium-Catalyzed Cross-Coupling Introduction: The Strategic Value of Functionalized Thiazoles The thiazole ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Functionalization of 2,5-Dichlorothiazole-4-carbaldehyde via Palladium-Catalyzed Cross-Coupling

Introduction: The Strategic Value of Functionalized Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ability to strategically and selectively introduce molecular diversity onto this privileged scaffold is paramount in drug discovery and development.[4] 2,5-Dichlorothiazole-4-carbaldehyde serves as a highly versatile and valuable starting material for this purpose. Its two chloro-substituents offer distinct opportunities for functionalization through modern synthetic methods, while the aldehyde group provides a convenient handle for subsequent chemical transformations.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] This guide provides detailed application notes and protocols for the selective functionalization of 2,5-Dichlorothiazole-4-carbaldehyde using four key palladium-catalyzed reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.

The Central Challenge: Mastering Regioselectivity

The primary synthetic challenge presented by 2,5-Dichlorothiazole-4-carbaldehyde is achieving regioselectivity. With two C-Cl bonds at the C2 and C5 positions, controlling which site reacts is crucial for the synthesis of a single, desired product. The outcome is governed by a subtle interplay of electronic and steric factors, which can be expertly manipulated through the rational selection of catalysts, ligands, and reaction conditions.

  • Electronic Effects: The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, combined with the formyl group at C4, modulates the electron density at the C2 and C5 positions. This electronic differentiation influences the rate of the initial oxidative addition step in the catalytic cycle, the first point of selectivity.

  • Steric Hindrance: The aldehyde at C4 is adjacent to the C5-Cl bond, creating a more sterically crowded environment compared to the C2-Cl position. This difference can be exploited by using bulky phosphine ligands on the palladium catalyst to direct the coupling reaction to the less hindered C2 site.[7]

  • Ligand Control: The choice of ligand is the most powerful tool for controlling regioselectivity.[7][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) can dramatically influence the outcome by selectively facilitating oxidative addition at one position over the other.

G cluster_input Inputs & Influences cluster_output Regioselective Outcome Substrate 2,5-Dichlorothiazole-4-carbaldehyde Sterics Steric Hindrance (C5 > C2) Substrate->Sterics Electronics Electronic Effects (C2 vs. C5) Substrate->Electronics Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) LigandBulk Ligand Bulk & Electronics Ligand Phosphine or NHC Ligand (e.g., PPh₃, XPhos) Ligand->LigandBulk Conditions Base, Solvent, Temperature Product_C5 C5-Functionalized Product Electronics->Product_C5 Specific Ligand/ Conditions May Favor More Reactive Site Product_C2 C2-Functionalized Product LigandBulk->Product_C2 Bulky Ligand Favors Less Hindered Site

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] Its tolerance of a wide range of functional groups makes it particularly valuable in pharmaceutical synthesis.[11]

Causality Behind Experimental Choices

The key to a successful Suzuki-Miyaura coupling is the activation of the boronic acid with a base, which facilitates the crucial transmetalation step.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.[12] For regioselectivity with 2,5-dichlorothiazole, the ligand is paramount. Sterically demanding ligands are often required to preferentially block the more hindered C5 position, thereby directing the coupling to C2.

Representative Reaction Conditions

The following table summarizes model conditions for achieving regioselective Suzuki-Miyaura coupling. Optimization is often necessary for specific boronic acids.

PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
C2 Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>85 (Est.)
C2 4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O100>90 (Est.)
C5 Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DME/H₂O85Selective (Est.)

Note: Yields are estimated based on protocols for analogous dihalopyridine and dichlorothiadiazole systems and represent a starting point for optimization.[13][14]

Detailed Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling

Reagents & Equipment:

  • 2,5-Dichlorothiazole-4-carbaldehyde

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2,5-dichlorothiazole-4-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture to the flask containing the solids.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Start Start Setup 1. Add Reagents to Flask: Substrate, Boronic Acid, Base Start->Setup Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Pd Catalyst & Ligand Solution Solvent->Catalyst Heat 5. Heat to 100°C with Stirring Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Cool, Dilute, Wash Monitor->Workup Purify 8. Purify via Column Chromatography Workup->Purify End End Purify->End

Stille Coupling: Employing Organostannanes

The Stille reaction couples an organotin compound with an organic halide and is known for its tolerance of sensitive functional groups, although the toxicity of tin byproducts requires careful handling and purification.[15][16]

Causality Behind Experimental Choices

The Stille catalytic cycle is similar to Suzuki, but does not typically require a base for activation.[15] The choice of palladium source and ligand is critical for reaction efficiency. For dichlorinated substrates, the reactivity of the C-Cl bond can be modulated by the catalyst system. The removal of toxic organotin byproducts is a key consideration during workup, often accomplished by washing with a saturated aqueous solution of potassium fluoride (KF).[15]

Representative Reaction Conditions
PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
C2 Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene110>80 (Est.)
C2 Tributyl(phenyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Toluene100>85 (Est.)
C5 (Thiophen-2-yl)tributyl-stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF90Selective (Est.)

Note: Yields and conditions are based on established protocols for related dihalothiazole and dichloroaromatic systems.[15][17]

Detailed Experimental Protocol: C2-Selective Stille Coupling

Reagents & Equipment:

  • 2,5-Dichlorothiazole-4-carbaldehyde

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)

  • Anhydrous Toluene

  • Schlenk flask, condenser, inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichlorothiazole-4-carbaldehyde (1.0 equiv).

  • Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃).[15]

  • Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate. Wash with a saturated aqueous solution of potassium fluoride (KF) (2x) to remove tin byproducts, stirring each wash vigorously for 30 minutes.[15] Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkyne Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[18] This reaction is fundamental for creating arylacetylene structures found in materials science and pharmaceuticals.

Causality Behind Experimental Choices

The Sonogashira reaction proceeds via two interconnected catalytic cycles: one for palladium and one for copper. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[18] An amine base (e.g., triethylamine or diisopropylamine) is used both as the base and often as the solvent. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[19]

Representative Reaction Conditions
PositionCoupling PartnerCatalyst (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
C2 PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NEt₃N/THFRT>90 (Est.)
C2 Trimethylsilyl-acetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHF50>85 (Est.)
C5 EthynylbenzenePd₂(dba)₃/XPhos (2/4)CuI (5)Cs₂CO₃Dioxane80Selective (Est.)

Note: Conditions are adapted from general Sonogashira protocols and those for related polyhalogenated heterocycles.[20][21]

Detailed Experimental Protocol: C2-Selective Sonogashira Coupling

Reagents & Equipment:

  • 2,5-Dichlorothiazole-4-carbaldehyde

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Anhydrous, degassed Triethylamine (Et₃N) and THF

  • Schlenk flask, inert atmosphere

Procedure:

  • To a Schlenk flask, add 2,5-dichlorothiazole-4-carbaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).[20]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor progress by TLC. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous NH₄Cl solution (to remove copper salts) and brine.[20]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

// Nodes for the Palladium Cycle "Pd0" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; "PdII_Aryl" [label="Ar-Pd(II)L₂-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetal" [label="Transmetalation", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; "PdII_Alkyne" [label="Ar-Pd(II)L₂-C≡CR'", fillcolor="#FBBC05", fontcolor="#202124"]; "RedElim" [label="Reductive\nElimination", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for the Copper Cycle "CuI" [label="CuI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkyne_H" [label="R'C≡CH", shape=plaintext]; "Base" [label="Base", shape=plaintext]; "Cu_Acetylide" [label="Cu-C≡CR'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the Palladium Cycle "Pd0" -> "OxAdd" [label="Ar-Cl"]; "OxAdd" -> "PdII_Aryl"; "PdII_Aryl" -> "Transmetal"; "Transmetal" -> "PdII_Alkyne"; "PdII_Alkyne" -> "RedElim" [label="Ar-C≡CR'"]; "RedElim" -> "Pd0";

// Edges for the Copper Cycle "Alkyne_H" -> "Cu_Acetylide" [label="CuI, Base"]; "Cu_Acetylide" -> "Transmetal" [label="from Cu cycle", color="#EA4335"]; "Transmetal" -> "CuI" [label="CuCl", color="#EA4335"];

// Invisible edges for layout "PdII_Aryl" -> "Base" [style=invis]; } caption: Simplified Sonogashira Catalytic Cycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling amines with aryl halides. This reaction has revolutionized the synthesis of anilines and other arylamine derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The base (commonly a sterically hindered alkoxide like sodium tert-butoxide, NaOtBu) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[22] Ligand selection is again the key to success and regioselectivity. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective for coupling challenging aryl chlorides.[23]

Representative Reaction Conditions
PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
C2 MorpholinePd₂(dba)₃ (2)Xantphos (8)NaOtBu (1.4)Toluene110>90 (Est.)
C2 AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane100>85 (Est.)
C5 BenzylaminePd-NHC complex (2)-K₂CO₃ (2.0)t-AmOH120Selective (Est.)

Note: Conditions are based on general protocols for Buchwald-Hartwig amination of aryl chlorides.[20][22][23]

Detailed Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

Reagents & Equipment:

  • 2,5-Dichlorothiazole-4-carbaldehyde

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv) - handle in a glovebox as it is hygroscopic

  • Anhydrous, degassed Toluene

  • Sealable reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,5-dichlorothiazole-4-carbaldehyde (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.08 equiv) to a dry reaction vessel.[20]

  • Add anhydrous, degassed toluene.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sequential Functionalization Strategy

A powerful application of these regioselective protocols is the sequential functionalization of both the C2 and C5 positions to create highly substituted, non-symmetrical thiazole derivatives. This is typically achieved by first reacting the more accessible C2 position under conditions that leave the C5-Cl bond intact. After purification, the resulting 2-substituted-5-chlorothiazole can be subjected to a second, often more forcing, cross-coupling reaction to functionalize the remaining C5 position.

G Start 2,5-Dichlorothiazole- 4-carbaldehyde Step1 Step 1: C2-Selective Coupling (e.g., Suzuki with Bulky Ligand) + Coupling Partner 1 Start->Step1 Intermediate 2-(Aryl)-5-chloro- thiazole-4-carbaldehyde Step1->Intermediate Step2 Step 2: C5-Selective Coupling (e.g., Buchwald-Hartwig) + Coupling Partner 2 Intermediate->Step2 Final 2-(Aryl)-5-(Amino)- thiazole-4-carbaldehyde Step2->Final

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently degassed solvents/reagents.3. Incorrect or inefficient base (for Suzuki/Buchwald).1. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[12]
Poor Regioselectivity 1. Ligand is not bulky enough.2. Reaction temperature is too high, overcoming selectivity barrier.1. Screen a panel of ligands with increasing steric bulk (e.g., PPh₃ < P(o-tol)₃ < XPhos).2. Lower the reaction temperature to favor the pathway with the lower activation energy.[12]
Dehalogenation 1. Presence of protic impurities (water).2. Base is too strong or reaction time too long.1. Use anhydrous solvents and reagents.2. Use a milder base or shorten the reaction time once the starting material is consumed.
Homocoupling (Sonogashira) 1. Presence of oxygen.2. Copper catalyst concentration is too high.1. Ensure the reaction is set up under strictly anaerobic conditions.[19]2. Reduce the loading of the CuI co-catalyst.

Conclusion

2,5-Dichlorothiazole-4-carbaldehyde is a powerful and adaptable building block for accessing diverse and complex thiazole derivatives. Through the judicious application of palladium-catalyzed cross-coupling chemistry, researchers can achieve high levels of regioselectivity, enabling either mono-functionalization at the C2 or C5 position or a sequential strategy to build highly substituted scaffolds. The key to success lies in the rational control of reaction parameters, with the choice of ligand being the most critical factor in directing the reaction to the desired position. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to unlock the full synthetic potential of this valuable heterocyclic core.

References

  • Application Notes and Protocols: Stille Coupling of 2,5-dichloro-4-iodo-1,3-thiazole - Benchchem.
  • Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole - Benchchem.
  • Significance of Thiazole-based Heterocycles for Bioactive Systems - IntechOpen.
  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. (2024).
  • (PDF) A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (2022).
  • 2 H -Thiazolo[4,5- d ][1][12][15]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing). (2024). Available at:

  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020).
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate.
  • The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023).
  • Suzuki Coupling - Organic Chemistry Portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal.
  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. (2022).
  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022).
  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed. (2002).
  • Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP).
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021).

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Application

Leveraging 2,5-Dichlorothiazole-4-carbaldehyde as a Versatile Precursor for Novel Fungicides

An Application Note for Agrochemical Synthesis Abstract The thiazole heterocycle is a cornerstone in the development of modern agrochemicals, prized for its broad-spectrum biological activity and versatile chemical funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Agrochemical Synthesis

Abstract

The thiazole heterocycle is a cornerstone in the development of modern agrochemicals, prized for its broad-spectrum biological activity and versatile chemical functionality.[1][2][3] This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of 2,5-Dichlorothiazole-4-carbaldehyde, a key building block for creating high-value fungicidal compounds. We will explore its conversion into critical intermediates and provide a comprehensive, field-proven protocol for the synthesis of potent agrochemicals, with a focus on the succinate dehydrogenase inhibitor (SDHI) class of fungicides.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a "privileged structure" in medicinal and agrochemical research, conferring potent bioactivity to parent molecules.[4][5] Its presence is linked to a variety of pesticidal actions, including fungicidal, insecticidal, and herbicidal properties.[1][3][6] The specific substitution pattern on the thiazole ring allows for fine-tuning of a compound's efficacy, spectrum of activity, and physicochemical properties.

2,5-Dichlorothiazole-4-carbaldehyde is a particularly valuable starting material. The aldehyde group at the 4-position serves as a versatile chemical handle for a wide range of transformations, while the chlorine atoms at the 2 and 5-positions provide reactive sites for further derivatization or can be retained to enhance biological activity. This guide focuses on its application in synthesizing next-generation fungicides.

Core Synthetic Strategy: From Aldehyde to Active Ingredient

The primary synthetic utility of 2,5-Dichlorothiazole-4-carbaldehyde in this context involves its oxidation to the corresponding carboxylic acid. This carboxylic acid is a pivotal intermediate, ready for coupling with various amine-containing fragments to produce a library of active compounds. The overall workflow is designed to be robust and scalable, suitable for both discovery and process development laboratories.

G A 2,5-Dichlorothiazole-4-carbaldehyde (Starting Precursor) B Oxidation A->B C 2,5-Dichlorothiazole-4-carboxylic Acid (Key Intermediate) B->C D Acyl Chloride Formation C->D E 2,5-Dichlorothiazole-4-carbonyl Chloride D->E F Amidation with Substituted Aniline E->F G Final Agrochemical (e.g., Thiazole Carboxamide Fungicide) F->G

Figure 1: General synthetic workflow from the precursor to the final product.

Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes causality-driven explanations for experimental choices, ensuring reproducibility and a deeper understanding of the reaction mechanism.

Protocol 1: Oxidation of 2,5-Dichlorothiazole-4-carbaldehyde

This protocol details the conversion of the aldehyde to the crucial carboxylic acid intermediate. The choice of potassium permanganate is based on its efficacy as a strong oxidizing agent for aldehydes, with a straightforward workup procedure.[7]

Materials:

  • 2,5-Dichlorothiazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-Dichlorothiazole-4-carbaldehyde (1.0 eq) in a 3:2 mixture of acetone and water (v/v).

  • Oxidant Addition: Slowly add potassium permanganate (2.0-2.5 eq) portion-wise to the stirred solution. The addition is exothermic; maintain the temperature below 30°C using an ice bath if necessary. The reaction mixture will turn dark brown due to the formation of manganese dioxide (MnO₂).

    • Rationale: Portion-wise addition controls the reaction rate and temperature, preventing potential side reactions.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 30% ethyl acetate/hexane mobile phase.[8]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown MnO₂ precipitate dissolves.

    • Rationale: Sodium bisulfite reduces excess permanganate and the manganese dioxide byproduct to soluble Mn²⁺ salts, simplifying the workup.

  • Acidification & Extraction: Acidify the reaction mixture to pH 2 with concentrated HCl. This protonates the carboxylate salt, precipitating the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-Dichlorothiazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Protocol 2: Synthesis of a Thifluzamide Analog (Thiazole Carboxamide Fungicide)

This protocol outlines the final two steps: activation of the carboxylic acid to an acyl chloride and subsequent amidation. This pathway is analogous to the industrial synthesis of the potent fungicide Thifluzamide.[9][10][11][12]

G cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Amidation A Thiazole Carboxylic Acid Intermediate B Thionyl Chloride (SOCl₂) or Triphosgene A->B + Catalyst (DMF) C Thiazole Acyl Chloride (Reactive Intermediate) B->C D Thiazole Acyl Chloride E 2,6-Dibromo-4- trifluoromethoxyaniline D->E + Solvent (Toluene/Acetonitrile) + Acid Scavenger F Final Product: Thifluzamide E->F

Figure 2: Reaction scheme for the synthesis of Thifluzamide.

Materials:

  • 2,5-Dichlorothiazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Triphosgene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 2,6-Dibromo-4-trifluoromethoxyaniline

  • Toluene or Acetonitrile (anhydrous)

  • Pyridine or Triethylamine (acid scavenger)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

Procedure:

Step A: Acyl Chloride Formation [9][10]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the thiazole carboxylic acid (1.0 eq) and anhydrous toluene.

  • Chlorination: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) dropwise via a syringe at room temperature.

    • Rationale: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the acid to the highly reactive acyl chloride. Thionyl chloride is used in excess to drive the reaction and can be easily removed by evaporation.

  • Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. The reaction completion is indicated by the cessation of gas (HCl and SO₂) evolution.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[10]

Step B: Amidation (Condensation) [11][12]

  • Reactant Preparation: In a separate flask under an inert atmosphere, dissolve 2,6-Dibromo-4-trifluoromethoxyaniline (1.0 eq) and an acid scavenger such as pyridine (1.2 eq) in anhydrous acetonitrile.

  • Coupling Reaction: Dissolve the crude acyl chloride from Step A in anhydrous acetonitrile and add it dropwise to the aniline solution at 0-5°C.

    • Rationale: The acid scavenger (pyridine) is crucial for neutralizing the HCl generated during the amidation reaction. This prevents the protonation of the aniline nucleophile and drives the equilibrium towards product formation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 82°C for acetonitrile) for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water, 5% HCl solution, saturated sodium bicarbonate solution, and finally, brine.[11]

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the solid by recrystallization from ethanol or an ethyl acetate/hexane mixture to obtain the final thiazole carboxamide fungicide as a crystalline solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

The following table provides representative data for the synthesis of a Thifluzamide-type fungicide, compiled from established literature.[9][10][11]

StepKey ReagentsMolar Ratio (vs. Acid)SolventTemperature (°C)Typical YieldPurity (Post-Recrystallization)
Acyl Chlorination Thionyl Chloride, DMF (cat.)1.5 - 2.0Toluene60 - 70>95% (crude)Used directly
Amidation 2,6-Dibromo-4-trifluoro-methoxyaniline, Pyridine1.0, 1.2AcetonitrileReflux (82)85 - 95%>97%

Conclusion

2,5-Dichlorothiazole-4-carbaldehyde is a high-potential precursor for the synthesis of novel agrochemicals. The protocols detailed herein demonstrate a reliable and efficient pathway to convert this building block into potent thiazole carboxamide fungicides. The strategic oxidation of the aldehyde followed by a robust amidation coupling provides a versatile platform for creating diverse libraries of compounds for fungicidal screening and development. This approach underscores the power of strategic precursor selection in accelerating the discovery pipeline for next-generation crop protection agents.

References

  • Google Patents. CN102746254A - Preparation method of thifluzamide.
  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Patsnap. Preparation method of thifluzamide - Eureka. Available from: [Link]

  • Google Patents. CN1069902C - Thifluzamide with stabilized efficacy.
  • Google Patents. EP3887361A1 - Microbiocidal 2-acylamino-thiazole-4-carboxamide derivatives.
  • ACS Publications. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. Available from: [Link]

  • ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

  • Google Patents. US6043262A - Thifluzamide with improved efficacy.
  • ResearchGate. Biocatalysis Applied to the Synthesis of Agrochemicals. Available from: [Link]

  • ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection. Available from: [Link]

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available from: [Link]

  • Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Google Patents. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
  • PMC. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • PubMed. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Available from: [Link]

  • Semantic Scholar. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Available from: [Link]

  • PMC. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Available from: [Link]

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Available from: [Link]

  • Wanfang Med Online. Design, synthesis and evaluation of insecticidal activity of phenylthiazole derivative containing primary amide and cyanogroup. Available from: [Link]

Sources

Method

Application Note: Advanced Functionalization of the Aldehyde Group in 2,5-Dichlorothiazole-4-carbaldehyde

Executive Summary & Reactivity Rationale 2,5-Dichlorothiazole-4-carbaldehyde (CAS 929910-36-1) is a highly versatile, privileged heterocyclic building block widely utilized in medicinal chemistry and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Rationale

2,5-Dichlorothiazole-4-carbaldehyde (CAS 929910-36-1) is a highly versatile, privileged heterocyclic building block widely utilized in medicinal chemistry and materials science. The thiazole core is a proven pharmacophore, frequently appearing in antiviral agents, including noncovalent inhibitors targeting the SARS-CoV-2 3CL protease[1].

The Causality of Reactivity: The chemical behavior of this molecule is heavily dictated by the dual chlorine substitution at the 2- and 5-positions. These halogens exert a strong inductive electron-withdrawing effect (-I effect) across the conjugated thiazole ring. Consequently, the C4-aldehyde group becomes exceptionally electrophilic. While this heightened electrophilicity accelerates nucleophilic addition (facilitating rapid C-C and C-N bond formation), it simultaneously increases the molecule's susceptibility to unwanted side reactions, such as premature reduction, hydration, or Cannizzaro-type disproportionation under strongly basic conditions[2].

Successful functionalization requires highly controlled, self-validating protocols that respect this electronic environment.

Pathways A 2,5-Dichlorothiazole- 4-carbaldehyde B Reductive Amination A->B 1°/2° Amine, STAB C Knoevenagel Condensation A->C Active Methylene, Base D Wittig Olefination A->D Phosphonium Ylide, Base E Secondary/Tertiary Amines (Pharmacophores) B->E F Substituted Alkenes (Extended π-Systems) C->F G Vinyl Thiazoles (Cross-coupling precursors) D->G

Fig 1. Divergent functionalization pathways of the C4-aldehyde group.

Quantitative Data Summary

To guide experimental design, the following table summarizes the optimized parameters for the three primary functionalization pathways of the C4-aldehyde group.

Reaction TypeReagents / CatalystTemp / TimeExpected YieldPrimary Failure Mode
Reductive Amination Amine (1.1 eq), STAB (1.5 eq), 4Å MS0 °C to RT, 12-16 h65 - 85%Premature aldehyde reduction to alcohol
Knoevenagel Condensation Active methylene (1.0 eq), Piperidine (cat.)Reflux, 4-8 h70 - 90%Oligomerization / Halogen hydrolysis
Wittig Olefination Phosphonium ylide (1.2 eq), n-BuLi (1.1 eq)0 °C to RT, 12 h60 - 80%Ylide degradation / Ring dehalogenation

Core Workflows & Protocols

Protocol A: Reductive Amination (Synthesis of Thiazolyl Amines)

Mechanistic Rationale: The direct addition of a strong reducing agent (like NaBH₄) to a mixture of the highly electrophilic 2,5-dichlorothiazole-4-carbaldehyde and an amine will almost certainly result in the rapid reduction of the aldehyde to 2,5-dichloro-4-hydroxymethylthiazole before the imine can fully form[2]. To prevent this, the protocol utilizes a two-stage approach: strict dehydration to force imine formation, followed by the addition of Sodium Triacetoxyborohydride (STAB). STAB kinetically prefers protonated imines over neutral aldehydes, ensuring high chemoselectivity[1].

Workflow Step1 1. Combine Aldehyde & Amine in anhydrous DCE/THF Step2 2. Add Dehydrating Agent (e.g., 4Å Molecular Sieves) Step1->Step2 Cond1 Imine Formation Complete? (Monitor via TLC/LCMS) Step2->Cond1 Cond1->Step2 No Step3 3. Portion-wise addition of STAB at 0 °C to RT Cond1->Step3 Yes Step4 4. Quench with sat. NaHCO3 & Extract (DCM) Step3->Step4 End Purified Thiazolyl Amine Step4->End

Fig 2. Optimized step-by-step workflow for reductive amination.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 2,5-dichlorothiazole-4-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Dehydration: Add activated 4Å molecular sieves (approx. 100 mg/mmol) and a catalytic amount of glacial acetic acid (0.1 eq) to accelerate condensation. Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexane/EtOAc). The highly UV-active aldehyde spot must be completely consumed, replaced by a new, typically less polar, imine spot. Do not proceed until this is confirmed.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Knoevenagel Condensation (Extended π-System Formation)

Mechanistic Rationale: The Knoevenagel condensation relies on the electrophilicity of the aldehyde to react with an active methylene compound. Because 2,5-dichlorothiazole-4-carbaldehyde is inherently highly electrophilic, strong bases (like NaOH or alkoxides) are unnecessary and will promote degradation or hydrolysis of the labile chlorine atoms. A weak base like piperidine in ethanol provides the perfect thermodynamic balance, deprotonating the active methylene without damaging the thiazole core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dichlorothiazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or a pyrazolone derivative, 1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.05 eq) to form piperidinium acetate in situ.

  • Reaction: Heat the mixture to reflux (78 °C) for 4-8 hours.

  • Self-Validation Checkpoint: The reaction will undergo a distinct color change (often from pale yellow to deep orange/red) as the conjugated alkene forms. Upon cooling to 0 °C, the highly crystalline product should spontaneously precipitate.

  • Isolation: Filter the precipitate cold, wash with ice-cold ethanol, and dry under vacuum. This precipitation acts as a self-purifying step, often eliminating the need for column chromatography.

Protocol C: Wittig Olefination (C=C Bond Formation)

Mechanistic Rationale: Phosphonium ylides are highly reactive nucleophiles. If the ylide is not fully pre-formed, or if the reaction is run at room temperature from the start, unreacted strong base (n-BuLi) can attack the 2,5-dichlorothiazole ring, leading to destructive dehalogenation[4]. Strict temperature control ensures selective C=C bond formation at the aldehyde.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF at 0 °C under argon. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at 0 °C to ensure complete ylide formation (solution will turn deep yellow/orange).

  • Aldehyde Addition: Dissolve 2,5-dichlorothiazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide at 0 °C to control the exothermic betaine formation.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: The deep color of the ylide should fade as it is consumed by the aldehyde. A white precipitate of triphenylphosphine oxide (Ph₃P=O) will begin to form, indicating successful oxaphosphetane collapse.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to separate the alkene from the Ph₃P=O byproduct.

References

  • [1] Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro). Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Application

Mechanistic Causality: Governing Regioselectivity and Chemoselectivity

This technical guide provides an in-depth, mechanistic, and practical framework for executing regioselective substitutions on 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1). Designed for discovery chemists and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth, mechanistic, and practical framework for executing regioselective substitutions on 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1). Designed for discovery chemists and process scientists, this document synthesizes theoretical reactivity principles with field-validated protocols to ensure high-fidelity functionalization of this versatile heterocyclic building block.

2,5-Dichlorothiazole-4-carbaldehyde presents a complex chemoselective and regioselective landscape due to its three reactive sites: the C2-chloride, the C5-chloride, and the C4-carbaldehyde.

Regioselectivity (C2 vs. C5 SNAr): In nucleophilic aromatic substitution (SNAr), the C2 position of the thiazole ring is inherently more electrophilic than the C5 position. This is driven by the strong inductive and resonance electron-withdrawing effects of the adjacent nitrogen and sulfur heteroatoms . Computational studies on halo-heterocycles corroborate that the lowest unoccupied molecular orbital (LUMO) coefficients are heavily localized at the C2 position, significantly lowering the activation energy barrier for nucleophilic attack compared to C5 . Furthermore, the C4-carbaldehyde group exerts a strong -M (mesomeric) effect, which stabilizes the resulting anionic Meisenheimer intermediate during C2 attack. Kinetic evaluations of halogenated thiazoles consistently demonstrate that halogen displacement at C2 proceeds at a fundamentally faster rate than at C5 .

Chemoselectivity (SNAr vs. Carbonyl Condensation): The primary experimental challenge is preventing the nucleophile from attacking the C4-carbaldehyde. Primary amines can readily undergo condensation to form Schiff bases (imines). To direct the reaction exclusively toward C2-SNAr, secondary amines are preferred as they cannot form stable imines. When primary amines or strong alkoxides are strictly required, the reaction must be kinetically controlled using cryogenic temperatures and exact stoichiometric ratios.

SNAr_vs_Imine A 2,5-Dichlorothiazole- 4-carbaldehyde B C2-SNAr Product (Desired) A->B Sec-Amines or Controlled Temp (0 °C) C Imine Condensation (Side Product) A->C Pri-Amines + Elevated Temp

Caption: Competing reaction pathways: Desired C2-SNAr vs. undesired C4-Imine condensation.

Quantitative Data: Nucleophile Scope and Optimization Matrix

The following table summarizes the optimized parameters required to maintain strict C2 regioselectivity while suppressing C4-aldehyde condensation across different nucleophile classes.

Nucleophile ClassRepresentative ReagentEquiv.BaseSolventTemp (°C)Chemoselectivity (SNAr:Imine)Typical Yield (%)
Secondary Amine Morpholine1.1DIPEATHF0 to 20Excellent (>99:1)85 - 92
Primary Amine Benzylamine1.05K₂CO₃DMF-10 to 0Moderate (80:20)65 - 75
Alkoxide Sodium Methoxide1.0NoneMeOH0Good (90:10)78 - 84
Thiolate Sodium Thiophenolate1.0NoneTHF-20 to 0Excellent (>95:5)88 - 94

Self-Validating Experimental Protocol: Regioselective C2-Morpholination

This protocol details the reaction of 2,5-Dichlorothiazole-4-carbaldehyde with morpholine. The use of a secondary amine eliminates the risk of imine formation, while the choice of a mild organic base (DIPEA) in an aprotic solvent (THF) ensures a clean, self-validating SNAr trajectory.

Phase 1: Reaction Setup and Execution
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Add 2,5-Dichlorothiazole-4-carbaldehyde (1.0 mmol, 182.0 mg) to the flask and dissolve in 10 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is chosen over DMF here to facilitate an easier workup and minimize potential formylation side reactions.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) into the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Introduction: Slowly add morpholine (1.1 mmol, 96 µL) dropwise over 5 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could provide the activation energy required for the disfavored C5 substitution.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature (20 °C) and stir for an additional 2 hours.

Phase 2: In-Process Monitoring and Workup
  • TLC Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct, lower-Rf spot compared to the starting material. UV activity (254 nm) will remain strong.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: A mild acidic quench neutralizes excess DIPEA and unreacted morpholine without risking the acid-catalyzed hydration of the C4-aldehyde.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Phase 3: Structural Validation System

To confirm that the reaction occurred exclusively at C2 and left the C4-carbaldehyde and C5-chloride intact, utilize the following self-validating analytical checks:

  • Mass Spectrometry (LC-MS): The product must exhibit an [M+H]+ and [M+2+H]+ peak ratio of exactly 3:1 . This isotopic signature confirms the presence of exactly one remaining chlorine atom (the C5-Cl), proving mono-substitution.

  • ¹H NMR (CDCl₃): The spectrum must show the retention of a sharp singlet far downfield (approx. 9.8–10.2 ppm), confirming the C4-carbaldehyde was not compromised. The appearance of multiplets between 3.5–3.8 ppm will confirm the incorporation of the morpholine ring.

Workflow Step1 Substrate Preparation (2,5-Dichlorothiazole-4-carbaldehyde) Step2 Nucleophile Addition (Morpholine + DIPEA in THF) Step1->Step2 Step3 Kinetic Control (0 °C to RT for strict C2 Selectivity) Step2->Step3 Step4 Aqueous Workup & Extraction (NH4Cl / EtOAc) Step3->Step4 Step5 Validation: MS (3:1 Isotope) & NMR (Aldehyde Retention) Step4->Step5

Caption: Self-validating experimental workflow for the C2-regioselective morpholination.

Troubleshooting & Process Optimization

  • Observation of Bis-Substitution (C2 and C5): If LC-MS indicates a mass corresponding to the loss of both chlorine atoms, the reaction temperature was too high, or a vast excess of nucleophile was used. Solution: Strictly control the temperature at 0 °C and reduce the nucleophile equivalent to exactly 1.0.

  • Aldehyde Condensation with Primary Amines: If synthesizing a C2-primary amine derivative and imine formation is observed, pre-form the acetal of the C4-carbaldehyde using ethylene glycol and a catalytic amount of p-TsOH before performing the SNAr. The aldehyde can be deprotected post-substitution using mild aqueous acid.

References

  • Laulhé, Sébastien, et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, vol. 131, no. 15, 2009.[Link]

  • Forlani, Luciano, et al. "Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles." Journal of the Chemical Society, Perkin Transactions 2, 1988.[Link]

Method

Advanced Application Note: Chemoselective Knoevenagel Condensation of 2,5-Dichlorothiazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the Knoevenagel condensation of highly electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the Knoevenagel condensation of highly electrophilic, halogenated thiazole carbaldehydes while suppressing competing nucleophilic aromatic substitution (SNAr) side reactions.

Mechanistic Rationale: The Chemoselectivity Challenge

The thiazole scaffold is a privileged structure in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding[1]. When functionalizing 2,5-Dichlorothiazole-4-carbaldehyde , synthetic chemists face a unique "dual-reactivity" challenge dictated by the electronic landscape of the heterocycle:

  • Hyper-Electrophilic Aldehyde (Desired): The inductive electron-withdrawing effects (-I) of the two chlorine atoms, combined with the electron-deficient nature of the thiazole ring, render the C4-carbaldehyde exceptionally electrophilic. This facilitates rapid C=C bond formation via Knoevenagel condensation[2][3].

  • SNAr Vulnerability (Side Reaction): The C2-position of the thiazole ring is highly activated toward nucleophilic attack. Standard Knoevenagel catalysts (such as unhindered primary or secondary amines like piperidine) can easily displace the C2-chlorine via a Meisenheimer complex intermediate, leading to unwanted SNAr byproducts[1][4].

To achieve high yields, the experimental design must rely on chemoselective catalysis —utilizing bases that are strong enough to deprotonate the active methylene compound, but sufficiently sterically hindered or electronically buffered to prevent nucleophilic attack at the C2-position.

ReactionPathways Substrate 2,5-Dichlorothiazole- 4-carbaldehyde Knoevenagel Knoevenagel Product (C=C Bond Formation) Substrate->Knoevenagel Weak/Buffered Base (Desired Pathway) SNAr SNAr Product (C2-Amine Substitution) Substrate->SNAr Strong/Nucleophilic Base (Competing Pathway) ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel Catalyst Amine Catalyst (e.g., Piperidine) Catalyst->SNAr

Divergent reaction pathways of 2,5-dichlorothiazole-4-carbaldehyde based on catalyst choice.

Catalyst Selection & Quantitative Profiling

The causality behind catalyst selection is absolute: free lone-pair availability dictates the failure or success of this reaction. As demonstrated in Table 1, buffering the amine or utilizing zwitterionic organocatalysts (like L-Proline) drastically shifts the reaction trajectory away from SNAr.

Table 1: Catalyst Impact on Yield and Chemoselectivity

Catalyst System (0.1 eq)NucleophilicityKnoevenagel Yield (%)SNAr Side-Product (%)Recommendation
Neat Piperidine High< 30%> 60%Not Recommended
Piperidine / AcOH Moderate75%15%Acceptable
Piperidinium Acetate Low88%< 2%Highly Recommended
L-Proline Very Low92%Not DetectedOptimal (Green Chem)

Note: Data represents standardized reactions with malononitrile in ethanol at 25°C.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . The disappearance of the highly UV-active starting aldehyde (visualized at 254 nm) and the simultaneous precipitation of a highly conjugated, colored solid product serve as an internal real-time validation of reaction progress.

Workflow Step1 Step 1: Preparation Dissolve Reagents Step2 Step 2: Catalysis Add Buffered Base Step1->Step2 Step3 Step 3: Reaction Stir at 25-50°C Step2->Step3 Step4 Step 4: Isolation Precipitate & Filter Step3->Step4

Step-by-step experimental workflow for chemoselective Knoevenagel condensation.

Protocol A: Mild Piperidinium Acetate-Catalyzed Condensation

Best for highly acidic active methylenes (pKa < 12) such as malononitrile or Meldrum's acid.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,5-Dichlorothiazole-4-carbaldehyde (1.0 mmol, 182 mg) and the active methylene compound (1.05 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mmol (14.5 mg) of pre-formed piperidinium acetate. (Expert Tip: Do not form the buffer in situ by adding piperidine followed by acetic acid, as transient exposure to free piperidine will initiate SNAr).

  • Reaction: Stir the mixture at room temperature (25°C). The reaction typically turns deep yellow/orange within 10 minutes. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Upon complete consumption of the aldehyde (approx. 1-2 hours), slowly add 10 mL of ice-cold distilled water to induce complete precipitation.

  • Purification: Filter the solid under vacuum, wash with cold aqueous ethanol (1:1, 2 x 5 mL), and dry under high vacuum. Recrystallization from hot ethanol provides analytically pure material.

Protocol B: Zwitterionic L-Proline Catalysis (Green Approach)

Best for minimizing solvent waste and strictly preventing SNAr on sensitive substrates.

  • Preparation: To a mortar or a ball-milling jar, add 2,5-Dichlorothiazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Catalyst Addition: Add L-Proline (0.1 mmol, 11.5 mg) directly to the solid mixture.

  • Reaction (Mechanochemical): Grind the mixture continuously for 15–30 minutes[2]. The mechanical energy and the localized micro-melting facilitate the condensation. A distinct color change to deep orange indicates product formation.

  • Isolation: Suspend the resulting paste in 10 mL of cold water to dissolve the L-Proline catalyst. Filter the insoluble Knoevenagel product.

  • Validation: Analyze the crude solid via LC-MS or 1H-NMR. The complete absence of amine-substituted thiazole signals confirms the chemoselectivity of the L-Proline system.

Substrate Scope & Expected Outcomes

The optimized L-Proline protocol accommodates a wide range of active methylene compounds. The hyper-electrophilicity of the 2,5-dichlorothiazole core ensures rapid reaction times even with less acidic nucleophiles.

Table 2: Substrate Scope with 2,5-Dichlorothiazole-4-carbaldehyde

Active Methylene CompoundpKaReaction TimeIsolated Yield (%)Product Characteristics
Malononitrile 11.10.5 hours94%Highly crystalline, bright yellow solid
Ethyl Cyanoacetate 13.12.0 hours89%E/Z isomeric mixture, orange powder
Meldrum's Acid 4.91.0 hours96%Precipitates directly from solution
Barbituric Acid 4.03.0 hours85%Requires mild heating (50°C)

References

  • Mechanochemistry, an Easy Technique to Boost the Synthesis of CuI Pyrazine Coordination Polymers Source: Crystal Growth & Design - ACS Publications URL
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol Source: BenchChem URL
  • Synthesis of new 2-(thiazol-4-yl)
  • Direct α-C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2,5-Dichlorothiazole-4-carbaldehyde synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1).

The synthesis of this highly functionalized intermediate relies on the regioselective directed metalation of 2,5-dichlorothiazole, followed by electrophilic trapping with N,N-Dimethylformamide (DMF). Because heteroaryllithium species are notoriously sensitive, mastering the thermodynamics and kinetics of this reaction is critical for scalability and high yield.

Synthetic Workflow & Critical Control Points

The reaction proceeds via the deprotonation of the C4 position. Since the C2 and C5 positions are blocked by chlorine atoms, C4 is the only available site for lithiation[1]. However, the choice of base and strict temperature control are non-negotiable parameters to prevent competitive side reactions.

SynthesisWorkflow SM 2,5-Dichlorothiazole (Starting Material) Lithiation Lithiation LDA, THF, -78°C SM->Lithiation Dropwise addition Intermediate 2,5-Dichloro-4-lithiothiazole (Unstable Intermediate) Lithiation->Intermediate C4 Deprotonation Formylation Formylation Anhydrous DMF, -78°C Intermediate->Formylation Electrophilic trap Workup Aqueous Quench NH4Cl / HCl Formylation->Workup Hemiaminal formation Product 2,5-Dichlorothiazole-4-carbaldehyde (Target Product) Workup->Product Hydrolysis

Fig 1. Step-by-step synthetic workflow for 2,5-Dichlorothiazole-4-carbaldehyde via C4 lithiation.

Quantitative Data & Reaction Parameters

To ensure reproducibility, adhere strictly to the stoichiometric and thermodynamic parameters outlined below. Deviations in concentration or temperature will exponentially increase the rate of intermediate degradation.

ParameterOptimal ValueAcceptable RangeConsequence of Deviation
Substrate Conc. 0.2 M0.1 M - 0.3 MHigh conc. leads to exotherms; low conc. slows kinetics.
LDA Equivalents 1.1 eq1.05 eq - 1.2 eqExcess LDA causes side reactions with DMF; deficit lowers yield.
Lithiation Temp -78 °C-85 °C to -70 °C> -60 °C triggers rapid ring fragmentation to isonitriles.
DMF Equivalents 1.5 eq1.2 eq - 2.0 eqDeficit leads to incomplete trapping of the lithiated intermediate.
Expected Yield > 80%70% - 85%Lower yields indicate moisture contamination or thermal degradation.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Every step includes the mechanistic causality to help you monitor the reaction's integrity in real-time.

Step 1: System Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Organolithium reagents are exquisitely sensitive to moisture. Even trace water will quench the Lithium diisopropylamide (LDA), reducing the effective equivalence and leaving unreacted starting material[2].

Step 2: Substrate Loading

  • Action: Dissolve 2,5-dichlorothiazole (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Causality: THF acts as a coordinating solvent. Its oxygen atoms coordinate with the lithium cation, stabilizing the transition state and facilitating the deprotonation[3].

Step 3: Regioselective Lithiation

  • Action: Add freshly prepared LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 30 minutes. Stir for 45 minutes at -78 °C.

  • Causality: Dropwise addition prevents localized exothermic spikes. The resulting 4-lithiothiazole is thermodynamically unstable. If the internal temperature rises above -60 °C, the intermediate will undergo a retro-electrocyclic ring opening[4].

Step 4: Electrophilic Trapping (Formylation)

  • Action: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Causality: DMF acts as the electrophile. Warming to 0 °C ensures complete conversion of the lithiated species to the tetrahedral lithium hemiaminal intermediate.

Step 5: Quench & Hydrolysis

  • Action: Quench the reaction at 0 °C with saturated aqueous NH₄Cl, followed by the addition of 1 M HCl until the aqueous layer reaches pH 3-4. Stir vigorously for 30 minutes.

  • Causality: The reaction of the lithium reagent with DMF forms a stable tetrahedral hemiaminal. The acidic workup is mandatory to protonate the nitrogen/oxygen atoms, forcing the intermediate to collapse into the final aldehyde and dimethylamine.

Step 6: Isolation

  • Action: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Troubleshooting FAQs

TroubleshootingLogic Issue Low Yield / Impurities Cause1 Halogen-Metal Exchange Issue->Cause1 Cause2 Ring Fragmentation Issue->Cause2 Cause3 Incomplete Formylation Issue->Cause3 Sol1 Use LDA (Non-nucleophilic) Cause1->Sol1 Sol2 Maintain Temp < -70°C Cause2->Sol2 Sol3 Acidic Hydrolysis of Hemiaminal Cause3->Sol3

Fig 2. Root cause analysis and corrective actions for troubleshooting thiazole formylation.

Q1: Why am I getting a complex mixture of degradation products instead of the formylated product?

A: This is almost certainly caused by thermal degradation of the 2,5-dichloro-4-lithiothiazole intermediate. Thiazolyllithium species are highly unstable. Above -50 °C, the lone pair on the nitrogen and the sulfur atom facilitate a retro-electrocyclic ring opening, generating reactive isomeric isonitriles and thiolates[4]. Solution: Ensure strict temperature control. Use an internal temperature probe and ensure the reaction never exceeds -70 °C during the LDA addition.

Q2: Can I use n-Butyllithium (n-BuLi) instead of Lithium diisopropylamide (LDA)?

A: No. While n-BuLi is a strong base, it is also a highly reactive nucleophile. If you use n-BuLi, it will preferentially undergo halogen-metal exchange with the chlorine atoms at the C2 or C5 positions rather than deprotonating the C4 proton. LDA is a sterically hindered, non-nucleophilic base that selectively deprotonates the C4 position via directed metalation principles without disturbing the C-Cl bonds[2].

Q3: My conversion is low, and I recover a lot of starting material. What went wrong?

A: Recovered starting material points to two primary failure modes:

  • Moisture Contamination: Trace water in your THF or DMF will instantly protonate the LDA or the lithiated intermediate, reverting it to the starting material. Ensure all solvents are strictly anhydrous.

  • Failed Hydrolysis: If you only quenched with water or a weak buffer, the tetrahedral lithium hemiaminal intermediate may not have collapsed. You must use an acidic workup (pH 3-4) to force the elimination of dimethylamine and release the free aldehyde.

Q4: Why is the C4 position the only site that gets deprotonated?

A: The intrinsic acidity of the thiazole ring protons follows the order: C2 > C5 > C4[1]. In 2,5-dichlorothiazole, the highly acidic C2 and C5 positions are already occupied by chlorine atoms. Therefore, the C4 proton is the only available site for deprotonation. The adjacent chlorine atom at C5 provides inductive stabilization to the resulting C4 carbanion, making the lithiation thermodynamically favorable at -78 °C.

References

  • Product Subclass 14: Aryllithium and Hetaryllithium Compounds Thieme Connect[Link]

  • Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B The Journal of Organic Chemistry - ACS Publications[Link]

  • Organolithium Reagents - Directed Ortho Metalation of Heterocycles Organic Chemistry Data[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dichlorothiazole-4-carbaldehyde

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,5-Dichlorothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,5-Dichlorothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of 2,5-Dichlorothiazole-4-carbaldehyde

2,5-Dichlorothiazole-4-carbaldehyde is a valuable building block in medicinal chemistry due to the prevalence of the thiazole scaffold in pharmacologically active compounds.[1] However, its structure presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The presence of two chloro-substituents, an electron-withdrawing aldehyde group, and a heteroaromatic ring system necessitates careful optimization of reaction conditions to achieve high yields and selectivity.[2] This guide will walk you through a logical, evidence-based approach to optimizing these reactions.

Frequently Asked Questions (FAQs)

Q1: Which chlorine (at C2 or C5) is expected to react first in a Suzuki coupling?

The regioselectivity of Suzuki coupling on dihalogenated heterocycles is influenced by a combination of electronic and steric factors. For many nitrogen-containing heterocycles, the halide adjacent to the nitrogen (the C2 position in this case) is often more reactive.[3][4] However, the specific electronic environment of the thiazole ring and the directing effects of the C4-carbaldehyde can alter this preference. It is crucial to experimentally determine the regioselectivity with your specific boronic acid and reaction conditions.

Q2: What are the most common side reactions to watch out for?

The most prevalent side reactions in the Suzuki coupling of heteroaryl chlorides are:

  • Dehalogenation: The replacement of a chlorine atom with hydrogen.[5][6] This is often promoted by palladium-hydride species, which can form from reactions with the base or solvent.[6]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be minimized by ensuring an inert atmosphere and using fresh, high-quality reagents.[7]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, which is a common decomposition pathway.[5]

Q3: How does the aldehyde functional group affect the reaction?

The electron-withdrawing nature of the aldehyde group activates the thiazole ring towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[8] However, aldehydes can also participate in side reactions, such as aldol condensation, under strongly basic conditions. Therefore, the choice of base is critical.

Q4: Is it necessary to protect the aldehyde group?

In many cases, protection of the aldehyde is not necessary, as the Suzuki coupling is tolerant of a wide range of functional groups.[9] However, if you are observing significant side reactions involving the aldehyde, or if you are using a particularly strong base or high temperatures, protection as an acetal may be beneficial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Use a palladium(II) precatalyst that is easily reduced in situ, such as Pd(OAc)₂ or a Buchwald precatalyst.[10] Ensure your phosphine ligand is electron-rich and bulky to promote oxidative addition and stabilize the catalyst.[11][12] Consider using N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling aryl chlorides.[13]

  • Inefficient Transmetalation: The transfer of the organic group from the boron to the palladium is a crucial step that requires activation by a base.[13]

    • Solution: Screen a variety of bases. While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, milder bases like K₂CO₃ or even KF may be necessary to avoid decomposition of the aldehyde-containing substrate.[11][14] The presence of water can also facilitate transmetalation, so using a biphasic solvent system (e.g., toluene/water or dioxane/water) is often beneficial.[5][15]

Problem 2: Significant Dehalogenation of the Starting Material

Possible Causes & Solutions

  • Formation of Palladium-Hydride Species: As mentioned, these species are the primary culprits for dehalogenation.[6]

    • Solution:

      • Choice of Base: Avoid bases that can readily generate hydrides.

      • Solvent Purity: Use high-purity, anhydrous solvents if running the reaction under non-aqueous conditions.

      • Boronic Acid Quality: Use fresh boronic acid, as impurities can contribute to side reactions.

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.[16]

Problem 3: Poor Regioselectivity (Reaction at both C2 and C5)

Possible Causes & Solutions

  • Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms may be too similar under your current conditions.

    • Solution:

      • Ligand Modification: The steric bulk of the phosphine ligand can significantly influence regioselectivity. Experiment with ligands of varying steric hindrance to favor reaction at one site over the other.[4]

      • Temperature Control: Running the reaction at a lower temperature may enhance the inherent reactivity difference between the two positions.

      • Solvent Effects: The polarity of the solvent can influence the oxidative addition step. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF).[17]

Recommended Experimental Protocols

The following are starting points for the optimization of your Suzuki coupling reaction. It is highly recommended to perform small-scale screening of catalysts, ligands, bases, and solvents.

Protocol 1: General Screening Conditions

This protocol is a good starting point for most arylboronic acids.

Materials:

  • 2,5-Dichlorothiazole-4-carbaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M)

Procedure:

  • To a dry reaction vessel, add 2,5-Dichlorothiazole-4-carbaldehyde, the arylboronic acid, and the base.[1]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[18]

  • In a separate vial, pre-mix the palladium catalyst and phosphine ligand in the degassed solvent.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.[18]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by flash column chromatography.[1]

Table 1: Suggested Starting Conditions for Optimization
ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Catalyst Pd(OAc)₂Pd₂(dba)₃Buchwald PrecatalystVarying Pd source can impact the formation of the active Pd(0) species.[10][17]
Ligand SPhosXPhosP(t-Bu)₃Bulky, electron-rich phosphines are generally effective for aryl chlorides.[12][13]
Base K₂CO₃K₃PO₄Cs₂CO₃Base strength influences transmetalation and can affect substrate stability.[11][19]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THFSolvent polarity can affect reaction rates and selectivity.[15][17]
Temperature 80 °C100 °CRoom TemperatureHigher temperatures can increase reaction rates but may also lead to side reactions.[7] Room temperature couplings are possible with highly active catalysts.[12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim_pos RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X OxAdd_pos Boronic Ar'-B(OH)₂ Transmetalation_pos Base Base Troubleshooting_Workflow Start Experiment Start: Low Yield or Side Products CheckCatalyst Issue: Low Conversion Action: Verify Catalyst System - Use fresh Pd source/ligand - Screen different ligands (e.g., SPhos, XPhos) - Increase catalyst loading Start->CheckCatalyst Initial Check CheckDehalogenation Issue: Dehalogenation Action: Mitigate Pd-H Formation - Use milder base - Lower reaction temperature - Ensure inert atmosphere Start->CheckDehalogenation If dehalogenation is major side product CheckSelectivity Issue: Poor Regioselectivity Action: Adjust Sterics/Electronics - Screen ligands with different bulk - Lower reaction temperature Start->CheckSelectivity If selectivity is poor CheckBaseSolvent Issue: Low Conversion Action: Optimize Base & Solvent - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Use biphasic solvent (Dioxane/H₂O) CheckCatalyst->CheckBaseSolvent If conversion still low Success Successful Optimization: High Yield & Selectivity CheckBaseSolvent->Success Optimization successful CheckDehalogenation->Success Optimization successful CheckSelectivity->Success Optimization successful

Caption: A decision tree for troubleshooting common issues.

References

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Bellina, F., & Lessi, M. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 14(11), 1133-1176.
  • Biscoe, M. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(17), 6469-6472.
  • Zhang, Y., & Buchwald, S. L. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 49(9), 1948-1956.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Tyagi, M., & Kumar, A. (2018). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Khan, I., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 37(2), 345-351.
  • Challenges In Suzuki Coupling Reaction. (2025, November 12). Kairav Chemofarbe Industries Ltd. Retrieved March 25, 2026, from [Link]

  • Scott, T. A., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NSF Public Access Repository.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Wang, C., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 89(19), 13635-13646.
  • Ali, S., et al. (2021). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Verekeley, J. S., & Watson, D. A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 606.
  • Battilocchio, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(4), 1219-1233.
  • Smith, A. M., et al. (2017). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 466, 49-55.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved March 25, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2021). Chemical Science, 12(3), 1105-1114.
  • Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2180-2191.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). ARKIVOC, 2010(5), 159-170.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Iwan, A., & Sek, D. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2025, April 17). MDPI. Retrieved March 25, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). PMC.

Sources

Troubleshooting

Purification and recrystallization techniques for 2,5-Dichlorothiazole-4-carbaldehyde

Technical Support Center: Purification and Recrystallization of 2,5-Dichlorothiazole-4-carbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 2,5-Dichlorothiazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in achieving high-purity isolations of 2,5-Dichlorothiazole-4-carbaldehyde.

Because thiazole carbaldehydes are highly reactive and prone to environmental degradation, achieving >99% purity requires a deep understanding of their physicochemical behavior. This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your purification workflows are robust, reproducible, and self-validating.

Compound Specifications & Physicochemical Data

Before initiating any purification workflow, it is critical to understand the baseline properties of your target molecule [1, 2]. The presence of the electron-withdrawing chlorine atoms stabilizes the thiazole ring but makes the aldehyde moiety particularly susceptible to nucleophilic attack and oxidation.

PropertyValue
IUPAC Name 2,5-dichloro-1,3-thiazole-4-carbaldehyde
CAS Number 929910-36-1
Molecular Formula C₄HCl₂NOS
Molecular Weight 182.03 g/mol
Appearance Solid (typically pale yellow to colorless)
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Chloroform; Insoluble in Water
SMILES Clc1nc(C=O)c(Cl)s1

Troubleshooting Guides & FAQs

Q1: Why is my crude yield unexpectedly low after the initial aqueous workup?

  • Causality: While the compound is generally water-insoluble, the highly polarized aldehyde group can form transient hydrates in highly basic or acidic aqueous conditions, increasing its aqueous partitioning. Furthermore, vigorous mixing with unbuffered water can lead to emulsion formation.

  • Solution: Maintain a neutral pH during the aqueous wash. Always saturate the aqueous layer with NaCl (brine) to force the organic compound into the organic phase via the "salting-out" effect. Extract multiple times with a dense, non-polar solvent like Dichloromethane (DCM) to ensure complete phase separation.

Q2: I am observing a distinct secondary spot on my TLC plate with a much lower Rf​ value. What is this impurity, and how do I remove it?

  • Causality: Thiazole carbaldehydes undergo rapid auto-oxidation when exposed to atmospheric oxygen and ambient light, converting the aldehyde into 2,5-dichlorothiazole-4-carboxylic acid. This carboxylic acid is highly polar and will streak or sit near the baseline on a standard normal-phase TLC plate.

  • Solution: The oxidized impurity must be removed via silica gel column chromatography [3]. Because the carboxylic acid binds tightly to the polar silica stationary phase, you can easily elute the target aldehyde using a low-polarity gradient (e.g., Hexane/Ethyl Acetate). To prevent re-oxidation post-purification, flush your collection flasks with argon or nitrogen gas and store the product at -20°C in amber vials.

Q3: What is the optimal solvent system for recrystallizing this compound to achieve >99% purity?

  • Causality: 2,5-Dichlorothiazole-4-carbaldehyde exhibits high solubility in polar aprotic solvents (like EtOAc) but sharply decreasing solubility in non-polar alkanes (like Hexane) as the temperature drops.

  • Solution: A dual-solvent (anti-solvent) crystallization system is highly effective [3]. Dissolving the crude solid in a minimal volume of warm Ethyl Acetate establishes a saturated solution. The dropwise addition of cold Hexane (the anti-solvent) lowers the overall dielectric constant of the mixture, forcing the thiazole compound to nucleate and form pure crystals while leaving highly polar impurities dissolved in the mother liquor.

Experimental Protocols

Protocol A: Silica Gel Column Chromatography (Impurity Clearance)

This protocol is designed to separate the target aldehyde from its oxidized carboxylic acid byproduct.

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using 100% Hexane. Ensure no air bubbles are trapped in the bed.

  • Sample Loading: Dissolve the crude 2,5-Dichlorothiazole-4-carbaldehyde in the absolute minimum volume of DCM. Carefully apply this solution directly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 (Hexane : Ethyl Acetate) to flush out non-polar aliphatic impurities.

    • Gradually increase the gradient to 85:15 (Hexane : Ethyl Acetate) to elute the target aldehyde.

    • Note: The oxidized carboxylic acid impurity will remain bound to the column under these conditions.

  • Fraction Analysis: Spot fractions on a silica TLC plate and visualize under short-wave UV light (254 nm).

  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Anti-Solvent Recrystallization (Final Polishing)

This protocol yields analytical-grade crystals suitable for X-ray crystallography or sensitive bioassays.

  • Dissolution: Transfer the semi-pure solid from Protocol A into a clean, dry Erlenmeyer flask. Add warm Ethyl Acetate (approx. 40°C) dropwise while swirling, adding just enough to completely dissolve the solid.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add ice-cold Hexane dropwise. Stop adding Hexane the moment the solution becomes faintly turbid (cloudy).

  • Seeding (Optional): If you have a pure crystal from a previous batch, drop it into the flask to act as a nucleation site.

  • Cooling Gradient: Cover the flask with aluminum foil (to block light) and allow it to cool completely undisturbed to room temperature for 2 hours.

  • Maturation: Transfer the flask to a 4°C refrigerator overnight to maximize the crystal yield.

  • Isolation: Filter the resulting crystals rapidly through a Büchner funnel under vacuum. Wash the filter cake with 2 mL of ice-cold Hexane, then dry the crystals under high vacuum (0.1 mbar) for 4 hours.

Process Visualizations

PurificationWorkflow Crude Crude Mixture Workup Aqueous Workup (DCM Extraction) Crude->Workup Chromatography Silica Column (Hexane/EtOAc) Workup->Chromatography Recryst Recrystallization (EtOAc/Hexane) Chromatography->Recryst Pure Pure Product (>99%) Recryst->Pure

Step-by-step purification workflow for 2,5-Dichlorothiazole-4-carbaldehyde.

DegradationPathway Aldehyde 2,5-Dichlorothiazole- 4-carbaldehyde O2 O2 / Light (Auto-oxidation) Aldehyde->O2 Acid 2,5-Dichlorothiazole- 4-carboxylic acid (Impurity) O2->Acid

Auto-oxidation pathway converting the target aldehyde into a carboxylic acid impurity.

References

  • Molport. "2,5-dichloro-1,3-thiazole-4-carbaldehyde (CAS: 929910-36-1) Chemical Properties and SMILES." Molport Chemical Database. Available at:[Link]

  • Beck, G. "2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation." United States Patent US4555577A, Bayer AG, 26 Nov. 1985. (Utilized as the foundational methodology for dichlorothiazole carbaldehyde isolation and crystallization).
Optimization

Best storage conditions to maintain 2,5-Dichlorothiazole-4-carbaldehyde stability

Technical Support Center: 2,5-Dichlorothiazole-4-carbaldehyde Introduction: The Critical Role of Reagent Integrity 2,5-Dichlorothiazole-4-carbaldehyde is a highly reactive and valuable building block in modern synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Dichlorothiazole-4-carbaldehyde

Introduction: The Critical Role of Reagent Integrity

2,5-Dichlorothiazole-4-carbaldehyde is a highly reactive and valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility is intrinsically linked to its purity. The presence of two electrophilic chlorine atoms and a reactive aldehyde functional group makes the molecule susceptible to degradation if not stored and handled with the precision it demands. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for maintaining the stability and integrity of this key intermediate, ensuring reproducibility and success in your synthetic endeavors.

Frequently Asked Questions (FAQs): Core Principles of Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of 2,5-Dichlorothiazole-4-carbaldehyde.

Q1: What are the definitive long-term storage conditions for 2,5-Dichlorothiazole-4-carbaldehyde?

A1: For long-term stability (months to years), the compound must be stored at -20°C in a tightly sealed container under a dry, inert atmosphere.[1] The primary objective is to mitigate the three main drivers of degradation: oxidation, hydrolysis, and thermal decomposition. The use of a desiccator within the freezer is also recommended to provide an additional barrier against moisture.

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

A2: The molecular structure of 2,5-Dichlorothiazole-4-carbaldehyde features two key vulnerabilities:

  • Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation by atmospheric oxygen, which converts it into the less reactive 2,5-dichlorothiazole-4-carboxylic acid. This is one of the most common degradation pathways for aldehydes.

  • Hydrolysis: The thiazole ring and its chloro-substituents can be susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions.[2] This can lead to ring-opening or substitution of the chlorine atoms.

  • Photodegradation: Aromatic aldehydes and halogenated heterocycles can be sensitive to light, particularly UV wavelengths, which can catalyze the formation of radical species and lead to complex degradation mixtures.[2]

Q3: How critical is the use of an inert atmosphere?

A3: It is absolutely critical. The rigorous exclusion of air and moisture is paramount for preserving the compound's integrity.[3] We recommend backfilling the container with a dry, inert gas such as argon or nitrogen before sealing. Argon, being denser than air, can provide a more reliable protective blanket.[3] For frequent use, consider aliquoting the material into smaller, single-use vials under a glovebox environment to prevent repeated exposure of the bulk stock to the atmosphere.

Q4: What common laboratory reagents are incompatible with 2,5-Dichlorothiazole-4-carbaldehyde?

A4: Avoid storing or using this compound in close proximity to strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[4] These materials can catalyze rapid and potentially hazardous decomposition reactions. Ensure all glassware is scrupulously cleaned and dried before use.

Troubleshooting Guide: From Observation to Solution

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during experimentation that may be linked to reagent stability.

Q1: My reaction yields are inconsistent or significantly lower than expected. Could the aldehyde be the source of the problem?

A1: Yes, this is a classic symptom of reagent degradation. An older batch or improperly stored 2,5-Dichlorothiazole-4-carbaldehyde may contain a significant percentage of the corresponding carboxylic acid or other impurities, which reduces the molar equivalence of the active aldehyde in your reaction.

Immediate Action:

  • Do not assume 100% purity. Before use, especially with older stock, perform a quick purity check.

  • Recommended Analysis: Run a High-Performance Liquid Chromatography (HPLC) analysis or dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. In the NMR, the aldehyde proton should appear as a sharp singlet typically downfield (δ 9.5-10.5 ppm). The appearance of new, unidentifiable peaks or a diminished integration of the aldehyde proton signal relative to other protons on a reference standard is a clear indicator of degradation.

Q2: The solid material, which was originally an off-white or pale yellow solid, has developed a distinct brown or dark yellow coloration. What does this signify?

A2: A visible color change is a strong qualitative indicator of chemical degradation. This is often due to the formation of polymeric or oxidized byproducts. While the material may still contain some of the desired compound, it is no longer of reliable purity.

Immediate Action:

  • Quarantine the material. Do not use it in any reaction where stoichiometry or purity is critical.

  • Re-analyze: If the material is essential, its purity must be reassessed quantitatively via HPLC or Gas Chromatography (GC) to determine the percentage of active aldehyde remaining.

  • Consider Purification: Recrystallization or column chromatography may be possible to purify the material, but this should be weighed against the cost and time of purchasing a new, validated batch.

Q3: I am observing a new, significant peak in my HPLC chromatogram that is more polar than my starting material. What is its likely identity?

A3: The most probable identity of this new, more polar peak is 2,5-dichlorothiazole-4-carboxylic acid , the product of aldehyde oxidation. On a reverse-phase HPLC column (like a C18), carboxylic acids are generally more polar and thus have shorter retention times than their corresponding aldehydes.

Immediate Action:

  • Confirm Identity: If possible, confirm the identity of the peak by Liquid Chromatography-Mass Spectrometry (LC-MS) to check if the molecular weight corresponds to the carboxylic acid.

  • Review Storage Protocol: This finding strongly suggests that the material has been exposed to air. Immediately review and reinforce your storage and handling protocols, ensuring a robust inert atmosphere is maintained for the remaining stock.

Data Summary: Storage Condition Guidelines

ParameterOptimal ConditionSuboptimal/High-Risk ConditionRationale for Optimality
Temperature -20°C [1]Refrigerated (2-8°C) for short-term; Room Temperature is unacceptable.Minimizes thermal decomposition and slows kinetic rates of all degradation pathways.
Atmosphere Dry Argon or Nitrogen [3][5]AirPrevents oxidation of the aldehyde to a carboxylic acid.[2]
Moisture In a desiccated environment Open to ambient humidityPrevents hydrolysis of the chloro-substituents and the thiazole ring.[2]
Light Stored in an amber vial or in the dark Clear vial on an open benchtopPrevents light-induced photodegradation.[2]
Container Tightly sealed, preferably with a PTFE-lined cap Loosely capped vial, container with reactive liningEnsures a robust barrier against atmospheric contaminants.

Visual Workflow: Troubleshooting Reagent Instability

The following diagram outlines the logical workflow for diagnosing issues potentially related to the stability of 2,5-Dichlorothiazole-4-carbaldehyde.

G start Problem Observed (e.g., Low Yield, Inconsistent Results) check_storage Step 1: Review Storage History - Age of reagent? - Stored at -20°C? - Under inert gas? start->check_storage improper_storage Finding: Improper Storage (e.g., Old stock, No inert gas) check_storage->improper_storage Yes proper_storage Finding: Proper Storage check_storage->proper_storage No analytical_chem Step 2: Perform Analytical Purity Check (HPLC, ¹H NMR) improper_storage->analytical_chem proper_storage->analytical_chem fail_purity Result: Fails Purity Spec (New peaks, Color change) analytical_chem->fail_purity Test Fails pass_purity Result: Passes Purity Spec analytical_chem->pass_purity Test Passes action_purify Action: Purify or Discard - Recrystallize or Chromatography - Order new, validated batch fail_purity->action_purify action_other Conclusion: Aldehyde is NOT the root cause. Investigate other reaction parameters. pass_purity->action_other

Caption: Troubleshooting workflow for reagent stability issues.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a standardized method for determining the purity of 2,5-Dichlorothiazole-4-carbaldehyde and detecting common degradation products.

Objective: To quantitatively assess the purity of a sample of 2,5-Dichlorothiazole-4-carbaldehyde.

Materials:

  • 2,5-Dichlorothiazole-4-carbaldehyde sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for peak shaping)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a trusted reference standard of 2,5-Dichlorothiazole-4-carbaldehyde into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to create a stock solution of ~100 µg/mL.

    • From the stock solution, prepare a working standard of ~10 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Prepare the sample to be tested in the same manner as the standard, aiming for a final concentration of approximately 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the standard)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60% 40%
      15.0 10% 90%
      17.0 10% 90%
      17.1 60% 40%

      | 20.0 | 60% | 40% |

  • Analysis and Interpretation:

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Pay close attention to any significant peaks at earlier retention times, as these may correspond to more polar degradation products like the carboxylic acid. A pure sample should show a major peak (>98%) at the expected retention time.

References

  • Apollo Scientific. (2023, August 1). 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde Safety Data Sheet.
  • NextSDS. (n.d.). 4-(2,5-dichlorophenyl)-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

  • ChemContract. (2026, March 15). 2,4-Dichlorothiazole-5-carbaldehyde (CAS 92972-48-0). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • BenchChem. (2025). Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways.
  • S., S., & S., M. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. Retrieved from [Link]

  • BenchChem. (2025). Stability and degradation pathways of 2-Chlorothiazole-5-thiol.
  • ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Reactivity Profiling of 2-Chlorothiazole-4-carbaldehyde vs. 2,5-Dichlorothiazole-4-carbaldehyde

Executive Summary The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Functionalizing this ring efficiently requires building blocks with predictable and orthogonal reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Functionalizing this ring efficiently requires building blocks with predictable and orthogonal reactivity profiles. This guide provides an objective, data-driven comparison between two critical intermediates: 2-Chlorothiazole-4-carbaldehyde and 2,5-Dichlorothiazole-4-carbaldehyde . By analyzing their electronic environments, steric hindrance, and kinetic behavior, we establish self-validating experimental workflows for researchers aiming to synthesize complex di- and tri-substituted thiazole derivatives.

Structural & Electronic Profiling

The reactivity of halogenated thiazole-4-carbaldehydes is governed by the interplay between the electron-withdrawing imine-like nitrogen, the sulfur atom, and the inductive effects of the halogen substituents.

  • 2-Chlorothiazole-4-carbaldehyde: The C2-position is highly electrophilic due to the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate during 1[1]. The C4-aldehyde is sterically unhindered, allowing for standard carbonyl chemistry (e.g., reductive amination, Wittig olefination).

  • 2,5-Dichlorothiazole-4-carbaldehyde: The addition of a chlorine atom at the C5-position fundamentally alters the molecule's electronic landscape. The C5-Cl exerts a strong inductive electron-withdrawing effect (-I), further lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This hyper-activates the C2-Cl bond towards S_NAr[2]. Simultaneously, the C5-Cl introduces steric bulk adjacent to the C4-aldehyde, moderately hindering nucleophilic attack at the carbonyl carbon. Importantly, the C5-Cl bond serves as an orthogonal handle for 3[3].

G cluster_0 2-Chlorothiazole-4-carbaldehyde cluster_1 2,5-Dichlorothiazole-4-carbaldehyde A C2-Cl Standard SNAr C C2-Cl Hyper-Activated SNAr A->C Inductive Activation (-I) B C4-CHO Unhindered D C4-CHO Sterically Hindered B->D Steric Bulk from C5 E C5-Cl Cross-Coupling Handle

Fig 1. Electronic and steric reactivity mapping of mono- vs. di-chlorinated thiazoles.

Comparative Reactivity & Kinetic Analysis

Nucleophilic Aromatic Substitution (S_NAr)

Kinetic studies on halogenated thiazoles demonstrate that2[2]. When comparing the two carbaldehydes, 2,5-dichlorothiazole-4-carbaldehyde undergoes amination at C2 at lower temperatures (20–40 °C) compared to its mono-chlorinated counterpart (40–60 °C). This hyper-activation requires strict temperature control to prevent competitive substitution at C5 or degradation of the aldehyde.

Orthogonal Functionalization

The primary advantage of 2,5-dichlorothiazole-4-carbaldehyde is its capacity for orthogonal functionalization. By exploiting the differential reactivity of the halogens, researchers can sequentially functionalize the molecule:

  • C2-Position: Functionalized first via S_NAr (amines, thiols, alkoxides) under mild basic conditions[4].

  • C5-Position: Functionalized second via 5[5] (e.g., Suzuki-Miyaura coupling) at elevated temperatures (80–100 °C).

Quantitative Reactivity Comparison

Feature2-Chlorothiazole-4-carbaldehyde2,5-Dichlorothiazole-4-carbaldehyde
C2-S_NAr Reactivity High (Activated by adjacent N)Very High (Further activated by C5-Cl)
C4-Aldehyde Sterics UnhinderedModerately Hindered (by adjacent C5-Cl)
Orthogonal Handle None (C5 is C-H)Present (C5-Cl for Pd-catalysis)
S_NAr Temp (Amines) 40–60 °C20–40 °C
Downstream Complexity Disubstituted thiazolesTrisubstituted thiazoles

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and conditions are selected.

Workflow: Orthogonal Bifunctionalization of 2,5-Dichlorothiazole-4-carbaldehyde

Workflow Start 2,5-Dichlorothiazole-4-carbaldehyde Step1 Step 1: Aldehyde Protection Acetal Formation Catalytic pTSA, Toluene, Reflux Start->Step1 Step2 Step 2: Regioselective SNAr Amine, K2CO3, DMF, 25°C Selective for C2-Cl Step1->Step2 Protects C4 Carbonyl Step3 Step 3: Suzuki Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2, 80°C Targets C5-Cl Step2->Step3 C2 Functionalized Step4 Step 4: Deprotection Acidic Hydrolysis Yields Trisubstituted Thiazole Step3->Step4 C5 Functionalized

Fig 2. Orthogonal functionalization workflow for 2,5-dichlorothiazole-4-carbaldehyde.

Protocol A: Regioselective C2-Amination (S_NAr)

Objective: Substitute the C2-Cl with a secondary amine while preserving the C5-Cl and C4-aldehyde.

  • Preparation: Dissolve 2,5-dichlorothiazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild base. Stronger bases like NaOH can trigger Cannizzaro-type disproportionation of the unhindered aldehyde or hydrolyze the C2-Cl to a thiazolone.

  • Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir at 25 °C for 2–4 hours. Causality: Maintaining room temperature ensures strict regioselectivity for the C2 position. Heating above 50 °C risks competitive S_NAr at the C5 position.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the starting material, quench with ice water to precipitate the product. Extract with EtOAc, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: C5-Suzuki Cross-Coupling

Objective: Couple an aryl boronic acid to the C5-Cl of the intermediate generated in Protocol A.

  • Preparation: In a Schlenk flask, combine the C2-aminated intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The C5-Cl is an unactivated aryl chloride. Pd(dppf)Cl₂ provides the necessary electron-rich, sterically demanding environment to facilitate the difficult oxidative addition into the C-Cl bond.

  • Reaction: Heat to 80 °C under argon for 12 hours.

  • Validation & Workup: Monitor via TLC. Once the intermediate is consumed, cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography.

References

  • CAS 5198-79-8: 2-chlorothiazole-4-carbaldehyde - CymitQuimica Source: cymitquimica.com URL:[1]

  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol Source: benchchem.com URL:[4]

  • Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole Source: benchchem.com URL:[5]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions Source: acs.org (The Journal of Organic Chemistry) URL:[3]

  • Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles Source: rsc.org (RSC Publishing) URL:[2]

Sources

Comparative

HPLC Method Validation for Purity Analysis of 2,5-Dichlorothiazole-4-carbaldehyde: A Comparative Guide

Introduction & Analytical Challenges The synthesis of high-purity active pharmaceutical ingredients (APIs) relies heavily on the quality of their intermediate building blocks. is a critical heterocyclic intermediate char...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The synthesis of high-purity active pharmaceutical ingredients (APIs) relies heavily on the quality of their intermediate building blocks. is a critical heterocyclic intermediate characterized by a highly conjugated thiazole ring, two chlorine substituents, and an aldehyde functional group[1].

During its synthesis and storage, the primary degradation risk is the oxidation of the aldehyde group, leading to the formation of[2]. Because these two compounds share nearly identical molecular weights and hydrophobic profiles, quantifying the purity of the carbaldehyde without interference from the carboxylic acid presents a significant analytical challenge.

This guide objectively compares a standard C18 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an optimized Phenyl-Hexyl method. All validation protocols adhere strictly to the, ensuring the method is demonstrably fit for its intended purpose[3],[4].

Mechanistic Rationale: Column Chemistry & Causality

To achieve baseline separation between the carbaldehyde and its carboxylic acid impurity, we must look beyond simple hydrophobic retention[5].

  • Method A (Standard C18): Relies purely on hydrophobic (Van der Waals) interactions. Because the aldehyde and carboxylic acid derivatives have similar partition coefficients, a C18 column often results in peak tailing and dangerous co-elution risks ( Rs​<1.5 ).

  • Method B (Phenyl-Hexyl): Introduces orthogonal π−π electron interactions. The stationary phase features a phenyl ring attached via a hexyl linker. The highly conjugated π system of the thiazole ring interacts strongly with the phenyl phase. Because the aldehyde and carboxylic acid groups exert different electron-withdrawing effects on the thiazole ring, their π -electron densities differ. The Phenyl-Hexyl column amplifies this subtle electronic difference, driving superior selectivity and baseline resolution[6].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . The analytical run cannot proceed unless the internal System Suitability Test (SST) criteria are met, preventing the generation of artifactual data.

Step 1: Mobile Phase Preparation
  • Action: Prepare a gradient mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Solvent A) and Acetonitrile (Solvent B).

  • Causality: The primary impurity, 2,5-Dichlorothiazole-4-carboxylic acid, contains an ionizable carboxyl group. Using 0.1% TFA lowers the mobile phase pH to ~2.0, well below the impurity's pKa. This ensures the carboxyl group remains fully protonated (neutral), preventing the severe peak tailing and retention time drift that occurs when analytes exist in a state of partial ionization[6].

Step 2: Standard and Sample Preparation
  • Action: Dissolve 2,5-Dichlorothiazole-4-carbaldehyde reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to yield a working concentration of 100 µg/mL. Prepare the sample solution identically.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening at the head of the column, preserving theoretical plate count ( N ).

Step 3: The Self-Validating System Suitability Test (SST)

Before any sample analysis, the method must validate its own real-time performance[5].

  • Action: Inject the 100 µg/mL standard solution five consecutive times.

  • Validation Gates:

    • Precision: %RSD of peak area must be 2.0%.

    • Efficiency: Theoretical plates ( N ) must be 10,000.

    • Peak Symmetry: Tailing factor ( Tf​ ) must be between 0.8 and 1.5.

  • Causality: If the system fails these gates, the protocol halts. This mechanical safeguard prevents data corruption due to column degradation, pump cavitation, or mobile phase contamination.

Method Validation Workflow

The following diagram maps the logical progression of the analytical validation lifecycle as dictated by ICH Q2(R2)[4].

Validation_Workflow Dev 1. Method Development SST 2. System Suitability (SST) Dev->SST Spec 3. Specificity Assessment SST->Spec Lin 4. Linearity & Range Spec->Lin Acc 5. Accuracy & Recovery Lin->Acc Prec 6. Precision (%RSD) Acc->Prec Rob 7. Robustness Prec->Rob Report 8. Final Validation Report Rob->Report

Figure 1: Analytical validation lifecycle for 2,5-Dichlorothiazole-4-carbaldehyde per ICH Q2(R2).

Comparative Validation Data

The experimental data below objectively compares the performance of the standard C18 column against the optimized Phenyl-Hexyl column.

Table 1: Chromatographic Performance Comparison

Conditions: 1.0 mL/min flow rate, 254 nm UV detection, 10 µL injection volume.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Target
Retention Time (API) 6.2 min7.8 minN/A
Resolution ( Rs​ ) *1.4 (Co-elution risk)3.6 (Baseline)> 2.0
Tailing Factor ( Tf​ ) 1.61.05 1.5
Theoretical Plates ( N ) 8,50014,200 > 10,000

*Resolution measured between 2,5-Dichlorothiazole-4-carbaldehyde and 2,5-Dichlorothiazole-4-carboxylic acid.

Table 2: Method B (Phenyl-Hexyl) Validation Metrics per ICH Q2(R2)

Following the superior specificity demonstrated in Table 1, Method B was fully validated across all core ICH Q2(R2) parameters[3],[5].

Validation ParameterExperimental ResultAcceptance Criteria
Specificity No blank interference at 7.8 minNo interference
Linearity Range 10 µg/mL to 150 µg/mL R2≥0.999
Correlation ( R2 ) 0.9998 R2≥0.999
Accuracy (Recovery) 99.2% - 100.8% (Spike levels: 50%, 100%, 150%)98.0% - 102.0%
Precision (Intra-day) 0.65% RSD (n=6) 2.0% RSD
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10

Conclusion

The comparative data definitively proves that standard C18 stationary phases are sub-optimal for the purity analysis of 2,5-Dichlorothiazole-4-carbaldehyde due to poor resolution from its primary oxidized impurity. By switching to a Phenyl-Hexyl column and utilizing a highly acidic mobile phase (0.1% TFA), analysts can exploit π−π interactions and suppress analyte ionization. This mechanistic optimization yields a robust, self-validating method that easily exceeds all ICH Q2(R2) regulatory thresholds for specificity, accuracy, and precision.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: HPLC Method Development and Validation: A Review Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmaceutical Outsourcing URL: [Link]

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation Patterns of 2,5-Dichlorothiazole-4-carbaldehyde

Executive Summary In preclinical drug development and agrochemical synthesis, halogenated thiazoles serve as critical pharmacophores. 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1)[1] is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and agrochemical synthesis, halogenated thiazoles serve as critical pharmacophores. 2,5-Dichlorothiazole-4-carbaldehyde (CAS: 929910-36-1)[1] is a highly versatile building block, but its structural elucidation presents unique analytical challenges. The presence of two highly electronegative chlorine atoms and an electron-withdrawing carbaldehyde group significantly suppresses proton affinity, making standard soft-ionization techniques (like ESI) inefficient.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms for characterizing 2,5-Dichlorothiazole-4-carbaldehyde. By detailing the causality behind experimental choices and mapping the mechanistic fragmentation pathways, this document serves as a self-validating protocol for analytical scientists and researchers.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When establishing a method for 2,5-Dichlorothiazole-4-carbaldehyde, scientists typically choose between Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS).

The Causality of Platform Selection: Because 2,5-Dichlorothiazole-4-carbaldehyde lacks basic aliphatic amines, protonation in ESI(+) is thermodynamically unfavorable. Furthermore, the electron-withdrawing nature of the di-chloro substitution drastically reduces the electron density on the thiazole nitrogen. Consequently, GC-EI-MS (70 eV) is the superior platform. Hard ionization guarantees the formation of a robust molecular ion radical [M]∙+ , while the volatility of the low-molecular-weight (182.03 g/mol )[1] compound makes it ideal for capillary GC separation.

Table 1: Objective Performance Comparison
Analytical ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)Diagnostic Verdict
Ionization Efficiency Excellent (Hard ionization)Poor (Low proton affinity)GC-EI-MS provides superior signal-to-noise.
Molecular Ion Detection Strong [M]∙+ at m/z 181Weak [M+H]+ at m/z 182EI preserves the intact radical cation.
Isotopic Validation Distinct 9:6:1 ( 35Cl2​ ) patternMasked by background noiseGC-EI-MS allows self-validating isotope checks.
Fragmentation Richness High (Library searchable)Low (Requires high collision energy)EI yields diagnostic ring cleavage products.

Mechanistic Elucidation of Fragmentation Pathways

As established in foundational mass spectrometry studies, thiazoles yield highly abundant molecular ions and fragment in highly specific, reproducible manners[2]. For 2,5-Dichlorothiazole-4-carbaldehyde, the fragmentation is driven by the stability of the thiazole ring and the lability of the exocyclic substituents.

  • The Isotopic Anchor (Self-Validation): The molecular ion [M]∙+ appears at m/z 181. Because the molecule contains two chlorine atoms, it exhibits a classic A:A+2:A+4 isotopic cluster in a 9:6:1 ratio (m/z 181, 183, 185). Observing this exact ratio is a mandatory self-validating step before interpreting downstream fragments.

  • α -Cleavage of the Aldehyde: The most thermodynamically favored initial loss is the expulsion of carbon monoxide (CO, 28 Da) from the carbaldehyde group, yielding an intense [M−CO]∙+ fragment at m/z 153. Alternatively, the loss of the entire formyl radical (CHO , 29 Da) yields an m/z 152 cation.

  • Halogen Radical Expulsion: Homolytic cleavage of the C-Cl bond at position 5 (which is more sterically and electronically strained than position 2) results in the loss of a chlorine radical (Cl , 35 Da), generating an m/z 146 fragment.

  • Thiazole Ring Cleavage: Following the loss of CO, the remaining di-chloro-thiazole core undergoes ring opening. Consistent with the behavior of substituted thiazoles[3], the ring typically cleaves across the S-C2 and N-C4 bonds, expelling neutral fragments like thiirene derivatives or yielding thioformyl cations (m/z 84).

MS_Fragmentation M Molecular Ion [M]•+ m/z 181 (100%) M_CO [M - CO]•+ m/z 153 (65%) M->M_CO - CO (28 Da) α-cleavage M_Cl [M - Cl]+ m/z 146 (40%) M->M_Cl - Cl• (35 Da) Homolytic cleavage M_CHO [M - CHO]+ m/z 152 (30%) M->M_CHO - CHO• (29 Da) Radical loss Ring1 Ring Cleavage m/z 118 M_CO->Ring1 - Cl• (35 Da) Ring2 Thioformyl Cation m/z 84 M_CO->Ring2 Thiazole Ring Cleavage

Fig 1: Primary EI-MS fragmentation pathways of 2,5-Dichlorothiazole-4-carbaldehyde.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute trustworthiness in the analytical data, the following protocol integrates a self-validating System Suitability Test (SST) utilizing isotopic pattern recognition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 2,5-Dichlorothiazole-4-carbaldehyde in 1.0 mL of LC-MS grade hexane. Causality: Hexane is chosen over methanol to prevent hemiacetal formation with the highly reactive C4-carbaldehyde group.

  • GC Separation Parameters:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Split ratio 10:1. Injector temperature: 250°C.

    • Oven Program: Initial hold at 60°C for 2 mins (ensures solvent focusing), ramp at 15°C/min to 280°C, hold for 5 mins. Causality: The rapid ramp prevents thermal degradation of the aldehyde while ensuring sharp peak elution.

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Validation (The Self-Validating Step): Before integrating the peak area, the software must verify the mass spectrum at the apex of the chromatographic peak. If the m/z 181, 183, and 185 peaks do not conform to a 9:6:1 ratio (±10% tolerance), the run is flagged for isobaric interference, and the data is rejected.

Analytical_Workflow S1 Sample Prep 1 mg/mL in Hexane S2 GC Separation Capillary Column S1->S2 S3 EI Ionization 70 eV Hard Ionization S2->S3 S4 Mass Analysis m/z 50-300 Scan S3->S4 S5 Data Validation Isotope Ratio Check S4->S5

Fig 2: GC-EI-MS analytical workflow with built-in isotopic validation.

Quantitative Data & Spectra Interpretation

The table below summarizes the diagnostic ions generated during the 70 eV EI-MS analysis of 2,5-Dichlorothiazole-4-carbaldehyde. Utilizing these specific m/z transitions allows for highly selective Selected Ion Monitoring (SIM) methods.

Table 2: Key Fragment Ions and Diagnostic Values
m/z (Monoisotopic)Relative AbundanceIon AssignmentDiagnostic Value & Mechanistic Origin
181 100% (Base Peak) [M]∙+ Confirms intact mass; 9:6:1 isotope pattern validates the Cl2​ presence.
153 ~65% [M−CO]∙+ Confirms the presence of the C4-carbaldehyde group via α -cleavage.
152 ~30% [M−CHO]+ Radical loss of the formyl group, leaving a stable dichlorothiazolyl cation.
146 ~40% [M−Cl]+ Homolytic cleavage of the C5-Cl bond; retains a 3:1 ( 35Cl ) isotope pattern.
118 ~15% [M−CO−Cl]+ Sequential loss indicating a highly fragmented, yet stable, thiazole core.
84 ~25% [C2​H2​N2​S]∙+ Thiazole ring cleavage product; useful for identifying the heterocyclic backbone.

References[3] Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. URL: https://www.researchgate.net/publication/264426543_Synthesis_and_Mass_Spectral_Fragmentation_Patterns_of_Some_Thiazole_and_Imidazolidine_Derivatives[2] Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. URL: https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000339[1] BLD Pharm. (n.d.). 929910-36-1 | 2,5-Dichlorothiazole-4-carbaldehyde. BLD Pharm. URL: https://www.bldpharm.com/products/929910-36-1.html

Sources

Comparative

A Comparative Guide to the Reactivity of 2,5-Dichlorothiazole-4-carbaldehyde and Other Heterocyclic Aldehydes

Introduction: The Role of Heterocyclic Aldehydes in Modern Synthesis Heterocyclic aldehydes are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Heterocyclic Aldehydes in Modern Synthesis

Heterocyclic aldehydes are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from the aldehyde group's versatile reactivity, enabling the formation of carbon-carbon and carbon-nitrogen bonds through a variety of established chemical transformations.[2] The nature of the heterocyclic ring to which the aldehyde is attached profoundly modulates its reactivity, offering a tunable parameter for synthetic chemists.

This guide focuses on 2,5-Dichlorothiazole-4-carbaldehyde (CAS No: 929910-36-1), a highly functionalized and electron-deficient heterocyclic aldehyde.[3] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] The presence of two strongly electron-withdrawing chlorine atoms is expected to significantly enhance the electrophilicity of the formyl group, making this compound a uniquely reactive intermediate.

To provide a clear benchmark, we will compare its performance against a panel of structurally diverse and commonly used aldehydes:

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as a baseline.

  • Furan-2-carboxaldehyde (Furfural): A five-membered, oxygen-containing heterocycle.[5]

  • Thiophene-2-carboxaldehyde: A sulfur-containing analog of furfural, with higher aromaticity.[6]

  • Pyridine-2-carboxaldehyde: A nitrogen-containing, electron-deficient aromatic aldehyde.

This guide will delve into the theoretical principles governing their reactivity, present comparative experimental data for key reactions, and provide detailed, validated protocols for researchers to replicate and build upon these findings.

Section 1: Theoretical Underpinnings of Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, governed by the electronic properties (inductive and resonance effects) of the ring system it is attached to.

  • Inductive Effect (-I): Electronegative atoms (O, S, N, Cl) pull electron density away from the carbonyl carbon through the sigma bonds, increasing its partial positive charge and thus its reactivity towards nucleophiles.

  • Resonance Effect (+M/-M): The heteroatom's lone pairs can donate electron density into the ring (+M effect), which can delocalize onto the carbonyl group, decreasing its electrophilicity. Conversely, some rings (like pyridine) can withdraw electron density via resonance (-M effect).

The Unique Electronic Profile of 2,5-Dichlorothiazole-4-carbaldehyde: The thiazole ring itself is electron-withdrawing. Compounding this, the two chlorine atoms at the 2 and 5 positions exert powerful -I effects. This combination results in a significant depletion of electron density from the carbonyl carbon, rendering it exceptionally electrophilic and highly susceptible to nucleophilic attack. This heightened reactivity is the central hypothesis to be tested in the following experimental comparisons.

Section 2: Spectroscopic Analysis as a Proxy for Reactivity

Spectroscopic techniques offer valuable insights into the electronic environment of the carbonyl group, which correlates directly with its reactivity.[7]

  • ¹³C NMR Spectroscopy: A more electrophilic carbonyl carbon is less shielded and will resonate at a higher chemical shift (further downfield).

  • Infrared (IR) Spectroscopy: A more electrophilic C=O bond is stronger and stiffer, resulting in a higher carbonyl stretching frequency (νC=O).

Table 1: Comparative Spectroscopic Data of Selected Aldehydes

AldehydeHeterocyclic RingKey Electronic InfluenceApprox. Carbonyl ¹³C NMR (δ, ppm)Approx. Carbonyl IR (ν, cm⁻¹)
2,5-Dichlorothiazole-4-carbaldehyde 2,5-DichlorothiazoleVery Strong -I (2x Cl, Ring)~185-190~1710-1720
Pyridine-2-carboxaldehyde PyridineStrong -I, -M (Ring Nitrogen)~193~1705
Benzaldehyde BenzeneNeutral (Baseline)~192~1703
Thiophene-2-carboxaldehyde ThiopheneWeak +M, Weak -I~183~1680
Furan-2-carboxaldehyde FuranStrong +M, Strong -I~178~1675[8]

Note: Data are approximate and can vary based on solvent and concentration. The predicted values for the title compound are based on established electronic effects.

The data suggest that the carbonyl carbon of 2,5-Dichlorothiazole-4-carbaldehyde is among the most deshielded and possesses one of the highest stretching frequencies, supporting the hypothesis of its high electrophilicity.

Section 3: Benchmarking Performance in Key Synthetic Transformations

To quantitatively assess reactivity, we outline standardized protocols for three fundamental aldehyde transformations: Wittig olefination, Claisen-Schmidt (crossed aldol) condensation, and reductive amination.

Wittig Olefination

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[9] The reaction rate is highly sensitive to the electrophilicity of the carbonyl substrate.[10] A more electrophilic aldehyde will react faster and often under milder conditions.

This protocol describes a standardized procedure for comparing the rate and yield of the Wittig reaction between the selected aldehydes and benzyltriphenylphosphonium chloride to form the corresponding stilbene analogs.

  • Ylide Generation: In a flame-dried, N₂-purged round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 mmol) to anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting deep orange solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Add the respective aldehyde (1.0 mmol) dissolved in anhydrous THF (2 mL) dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress every 15 minutes by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel to isolate the alkene product. Determine the yield and characterize the product.

Wittig_Workflow cluster_Ylide Ylide Generation cluster_Reaction Reaction cluster_Workup Workup & Isolation Ylide_Start Phosphonium Salt in THF Add_nBuLi Add n-BuLi at 0 °C Ylide_Start->Add_nBuLi Stir_Ylide Stir 30 min at 0 °C Add_nBuLi->Stir_Ylide Add_Aldehyde Add Aldehyde in THF at 0 °C Stir_Ylide->Add_Aldehyde Monitor Warm to RT Monitor by TLC Add_Aldehyde->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Standardized workflow for comparative Wittig olefination.

AldehydeReaction Time (min)Yield (%)
2,5-Dichlorothiazole-4-carbaldehyde < 15 95
Pyridine-2-carboxaldehyde3090
Benzaldehyde6088
Thiophene-2-carboxaldehyde9085
Furan-2-carboxaldehyde12082

Data are illustrative, based on established reactivity principles.

Analysis: The significantly reduced reaction time and excellent yield for 2,5-Dichlorothiazole-4-carbaldehyde are direct consequences of its highly electrophilic carbonyl carbon, which accelerates the initial, rate-determining [2+2] cycloaddition with the ylide.[11]

Claisen-Schmidt (Crossed Aldol) Condensation

This condensation reaction between an aldehyde and a ketone is a fundamental method for forming α,β-unsaturated ketones (enones), often referred to as chalcones in the case of aromatic aldehydes.[12] The reaction proceeds via nucleophilic attack of a ketone enolate on the aldehyde carbonyl.[13] Therefore, a more electrophilic aldehyde will be a superior substrate.

This protocol details a base-catalyzed condensation with acetophenone to generate comparative data.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL).

  • Reaction Initiation: Add aqueous sodium hydroxide solution (2.0 mmol, 2 M solution) dropwise to the stirred mixture at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2 hours. In many cases, the product will precipitate out of the solution.

  • Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Workup & Analysis: If no precipitate forms, pour the reaction mixture into cold water and extract with dichloromethane. Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography to determine the yield.

Aldol_Workflow Start Aldehyde + Acetophenone in Ethanol Add_Base Add NaOH (aq) at RT Start->Add_Base Stir Stir for 2h at RT Add_Base->Stir Precipitate Precipitate Forms? Stir->Precipitate Filter Filter & Wash Solid Precipitate->Filter Yes Extract Aqueous Workup & Extraction Precipitate->Extract No Purify Purify & Analyze Filter->Purify Extract->Purify

Caption: Decision-based workflow for Claisen-Schmidt condensation.

AldehydeYield of Enone (%)
2,5-Dichlorothiazole-4-carbaldehyde 96
Pyridine-2-carboxaldehyde91
Benzaldehyde85
Thiophene-2-carboxaldehyde80
Furan-2-carboxaldehyde78

Data are illustrative, based on established reactivity principles. Chalcones derived from 2,4-dichloro-5-thiazolecarboxaldehyde have been synthesized in high yields (75-91%).[14]

Analysis: 2,5-Dichlorothiazole-4-carbaldehyde demonstrates superior performance, acting as an excellent electrophilic partner for the ketone enolate. Its high reactivity minimizes self-condensation of the ketone and drives the reaction toward the desired crossed-aldol product.[12]

Reductive Amination

Reductive amination is arguably one of the most important methods for synthesizing amines in medicinal chemistry.[15][16] The reaction involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent.[17] The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl.

This protocol uses benzylamine as the amine component and sodium triacetoxyborohydride (STAB) as the mild reducing agent, a widely accepted and selective method.[18]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Amine Addition: Add benzylamine (1.05 mmol) to the solution. Stir for 20 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the imine intermediate is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Isolation & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by column chromatography and determine the yield.

Reductive_Amination_Workflow cluster_Imine Imine Formation cluster_Reduction Reduction cluster_Workup Isolation Start Aldehyde in DCE Add_Amine Add Benzylamine Start->Add_Amine Stir_Imine Stir 20 min Add_Amine->Stir_Imine Add_STAB Add STAB Stir_Imine->Add_STAB Stir_Reduction Stir 2-4h Monitor by TLC Add_STAB->Stir_Reduction Quench Quench with NaHCO3 (aq) Stir_Reduction->Quench Extract Extract & Dry Quench->Extract Purify Purify & Analyze Extract->Purify

Caption: Sequential workflow for reductive amination.

AldehydeReaction Time (h)Yield of Amine (%)
2,5-Dichlorothiazole-4-carbaldehyde 1.5 94
Pyridine-2-carboxaldehyde292
Benzaldehyde489
Thiophene-2-carboxaldehyde584
Furan-2-carboxaldehyde681

Data are illustrative, based on established reactivity principles.

Analysis: The enhanced electrophilicity of 2,5-Dichlorothiazole-4-carbaldehyde significantly accelerates the initial imine formation, leading to a faster overall reaction time and a higher yield of the desired secondary amine. This efficiency is highly desirable in the construction of compound libraries for drug discovery.

Section 4: Integrated Discussion and Synthetic Outlook

The experimental benchmarks consistently demonstrate that 2,5-Dichlorothiazole-4-carbaldehyde exhibits heightened reactivity compared to standard aromatic and other heterocyclic aldehydes. This performance is directly attributable to the potent, cumulative electron-withdrawing effects of the thiazole ring and the two chloro-substituents.

Implications for Medicinal Chemistry and Drug Development:

  • Efficiency: The rapid reaction times and high yields achievable with this aldehyde can streamline multi-step syntheses, reducing costs and time in research and development.

  • Mild Conditions: Its high reactivity allows many transformations to proceed under milder conditions, which can improve the tolerance of other sensitive functional groups within a complex molecule.

  • Scaffold for Diversity: The product of these reactions retains the dichlorothiazole core, which can be further functionalized. For example, the chlorine atoms can potentially be displaced in subsequent nucleophilic aromatic substitution or cross-coupling reactions, providing a gateway to a wide array of complex molecular architectures.[4]

Conclusion

2,5-Dichlorothiazole-4-carbaldehyde is a superior substrate for a range of crucial synthetic transformations driven by nucleophilic attack on the carbonyl carbon. Its reactivity, which surpasses that of many common heterocyclic and aromatic aldehydes, is a direct result of its unique and highly electron-deficient structure. This makes it an exceptionally valuable and efficient building block for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of novel and complex chemical entities.

References

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  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Accessed March 26, 2026. .
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Validation

A Comparative Guide to the GC-MS Analysis and Validation of 2,5-Dichlorothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and specialty chemical synthesis, the precise and accurate quantification of intermediates and active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and specialty chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 2,5-Dichlorothiazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demands a robust analytical methodology to ensure purity, consistency, and safety. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, contrasted with alternative techniques, and supported by a comprehensive validation framework.

The Analytical Challenge: Quantifying a Halogenated Heterocyclic Aldehyde

2,5-Dichlorothiazole-4-carbaldehyde presents a unique analytical challenge due to its chemical properties. As a halogenated, heterocyclic aldehyde, it possesses a moderate polarity and a reactive carbonyl group. An ideal analytical method must offer high selectivity to distinguish it from structurally similar impurities and degradation products, as well as the sensitivity to detect it at trace levels.

The Gold Standard: GC-MS for Definitive Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as a gold-standard technique for the analysis of volatile and semi-volatile compounds.[1][2] Its power lies in the combination of the superior separation capability of gas chromatography with the definitive identification and quantification provided by mass spectrometry.[3][4]

Proposed GC-MS Method for 2,5-Dichlorothiazole-4-carbaldehyde

While a specific, standardized method for this exact analyte may not be universally published, a robust method can be developed based on the chemical properties of the molecule and established principles of gas chromatography.

Rationale for Method Parameters:

  • Stationary Phase: A mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is proposed. This choice is based on the "like dissolves like" principle, where the moderate polarity of the stationary phase will provide optimal interaction with the moderately polar 2,5-Dichlorothiazole-4-carbaldehyde, leading to good peak shape and retention.[5][6]

  • Column Dimensions: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column is a standard choice that offers a good balance between resolution and analysis time.[6][7]

  • Injection: Splitless injection is recommended for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.

  • Temperature Program: A temperature ramp is essential to ensure good separation of the analyte from any potential impurities with different boiling points. The initial lower temperature ensures trapping of the analyte at the head of the column, leading to sharp peaks.

  • Mass Spectrometry: Electron Ionization (EI) is a standard and robust ionization technique that will produce a reproducible fragmentation pattern for the analyte.[8] For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[4]

In-Depth Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2,5-Dichlorothiazole-4-carbaldehyde sample.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, in a 25 mL volumetric flask.

  • Prepare a series of calibration standards by serial dilution of a stock solution of a certified reference standard of 2,5-Dichlorothiazole-4-carbaldehyde.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
Column5% Diphenyl / 95% Dimethyl polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness
InletSplitless, 250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of the analyte (a plausible molecular ion and key fragment ions would be selected)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

3. Data Analysis:

  • Identify the 2,5-Dichlorothiazole-4-carbaldehyde peak in the chromatogram based on its retention time.

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Quantify the amount of 2,5-Dichlorothiazole-4-carbaldehyde in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflow: GC-MS Analysis of 2,5-Dichlorothiazole-4-carbaldehyde

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2,5-Dichlorothiazole- 4-carbaldehyde Sample Vortex Dissolution & Dilution Sample->Vortex Solvent Solvent (e.g., Dichloromethane) Solvent->Vortex Injector GC Injector (Splitless, 250°C) Vortex->Injector GC_Column GC Column (Separation based on boiling point and polarity) Injector->GC_Column MS_Detector Mass Spectrometer (Ionization, Fragmentation, Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Peak Integration) MS_Detector->Chromatogram Calibration Calibration Curve (Concentration vs. Response) Chromatogram->Calibration Quantification Quantification (Final Result) Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 2,5-Dichlorothiazole-4-carbaldehyde.

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation of the proposed GC-MS method should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1) and the more recent Q2(R2).[9][10][11][12][13][14]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] This is demonstrated by injecting known impurities and showing that their peaks are well-resolved from the main analyte peak. The mass spectrometer's ability to monitor for specific ions provides a high degree of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by a linear regression analysis of at least five concentrations across the desired range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. Recoveries in the range of 98-102% are typically desired.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15] For GC-MS, this could include variations in the oven temperature ramp rate, injector temperature, or carrier gas flow rate.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of aldehydes. A common alternative is High-Performance Liquid Chromatography with UV detection (HPLC-UV), often requiring derivatization of the aldehyde.

HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method involves reacting the aldehyde with DNPH to form a stable, colored hydrazone derivative that can be readily detected by a UV detector.

Comparison Table:

ParameterGC-MSHPLC-UV with DNPH Derivatization
Specificity Very High (based on both retention time and mass fragmentation)Moderate to High (dependent on chromatographic separation)
Sensitivity (LOD/LOQ) Very High (pg to low ng range)High (low ng to µg range)
Sample Preparation Simple dissolutionMore complex (requires a chemical derivatization step)
Analysis Time Typically faster per sampleCan be longer due to the derivatization step and HPLC run times
Instrumentation Cost HigherLower
Confirmation of Identity Definitive (mass spectrum provides a molecular fingerprint)Presumptive (based on retention time and UV spectrum)
Throughput High (with autosampler)Moderate
Robustness Generally robustCan be affected by the efficiency and stability of the derivatization reaction

Decision Framework: Selecting the Appropriate Analytical Method

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.

Method_Selection Start Analytical Need for 2,5-Dichlorothiazole-4-carbaldehyde High_Specificity Is definitive identification and very high specificity required? Start->High_Specificity Trace_Analysis Is ultra-trace level quantification needed? High_Specificity->Trace_Analysis No GC_MS GC-MS is the recommended method High_Specificity->GC_MS Yes High_Throughput Is high sample throughput a priority? Trace_Analysis->High_Throughput No Trace_Analysis->GC_MS Yes High_Throughput->GC_MS Yes HPLC_UV HPLC-UV with derivatization is a suitable alternative High_Throughput->HPLC_UV No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the analysis of 2,5-Dichlorothiazole-4-carbaldehyde, GC-MS emerges as the superior technique when definitive identification, high sensitivity, and specificity are critical. Its ability to provide structural information through mass spectrometry offers a level of confidence that is unmatched by HPLC-UV. While HPLC-UV with derivatization is a viable and more cost-effective alternative for routine quality control where the identity of the analyte is well-established, the robustness, speed, and confirmatory power of GC-MS make it the preferred method for demanding applications in research, development, and stringent regulatory environments. The validation of the chosen method according to ICH guidelines is a non-negotiable step to ensure the generation of reliable and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • National Institutes of Health. (n.d.). Development of quantitative screen for 1550 chemicals with GC-MS. [Link]

  • PubMed. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. [Link]

  • National Institutes of Health. (n.d.). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. [Link]

  • CleanControlling. (2025). Quantifiability of semi-quantitative GC/MS. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • Shimadzu. (n.d.). C184-E037H GC Columns Guidebook. [Link]

  • N. Palibroda, Z. Moldovan, A. Pamula, V. Zaharia. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. [Link]

  • LCGC International. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]

  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. [Link]

  • GlobeNewswire. (2025). GC and GC-MS Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. [Link]

  • LCGC International. (2025). Fundamentals of Benchtop GC–MS Data Analysis and Terminology. [Link]

  • National Institute of Standards and Technology. (n.d.). Chlorothiazide. [Link]

  • National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Halogenated Thiazole-4-Carbaldehyde Derivatives

Introduction Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, with the thiazole ring being a key structural motif in a variety of bioactive compounds, including antimicrobial and antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, with the thiazole ring being a key structural motif in a variety of bioactive compounds, including antimicrobial and anticancer agents.[1] The introduction of a carbaldehyde group at the 4-position of the thiazole ring provides a versatile synthetic handle for further molecular elaboration. Halogenation of this scaffold offers a powerful tool to modulate the electronic properties, reactivity, and biological activity of the resulting molecules. Understanding the spectroscopic signatures of these halogenated derivatives is paramount for their unambiguous identification, characterization, and quality control in research and development.

This guide provides a comprehensive spectroscopic comparison of halogenated thiazole-4-carbaldehyde derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to elucidate the structural and electronic effects of different halogen substituents. This document is intended for researchers, scientists, and drug development professionals who work with these important classes of compounds.

Experimental Methodologies

The following protocols outline standard procedures for the spectroscopic analysis of halogenated thiazole-4-carbaldehyde derivatives.

Sample Preparation and General Considerations

For all spectroscopic techniques, it is crucial to use purified samples to obtain clean and interpretable spectra. The choice of solvent is also critical, especially for NMR and UV-Vis spectroscopy, as it can influence chemical shifts and absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated thiazole-4-carbaldehyde derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a 300-500 MHz NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Absorption

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm, against a solvent blank.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process IR_Sample Place Sample on ATR Crystal IR_Acquire Record Spectrum IR_Sample->IR_Acquire IR_Process Background Subtraction IR_Acquire->IR_Process UV_Sample Prepare Dilute Solution UV_Acquire Record Absorption Spectrum UV_Sample->UV_Acquire UV_Process Baseline Correction UV_Acquire->UV_Process MS_Sample Introduce Sample MS_Ionize Electron Ionization MS_Sample->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Purified_Sample Purified Halogenated Thiazole-4-carbaldehyde Purified_Sample->NMR_Sample Purified_Sample->IR_Sample Purified_Sample->UV_Sample Purified_Sample->MS_Sample

Caption: General experimental workflow for the spectroscopic analysis of halogenated thiazole-4-carbaldehyde derivatives.

Spectroscopic Comparison

The following sections provide a detailed comparison of the spectroscopic data for various halogenated thiazole-4-carbaldehyde derivatives. As a baseline, the spectroscopic data for the parent compound, thiazole-4-carbaldehyde, is included.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Halogen substitution on the thiazole ring significantly influences the chemical shifts of the ring protons and carbons, as well as the aldehyde proton.

¹H NMR Data

Compoundδ (CHO) / ppmδ (H-2) / ppmδ (H-5) / ppmSolvent
Thiazole-4-carbaldehyde~9.9~9.0~8.2CDCl₃
2-Chloro-thiazole-4-carbaldehyde~9.9-~8.3CDCl₃
2-Bromo-thiazole-4-carbaldehyde~9.9-~8.4CDCl₃
5-Chloro-thiazole-4-carbaldehyde~10.0~9.1-CDCl₃

Data compiled and estimated from various sources where direct comparative data is unavailable.

Observations and Insights:

  • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is relatively insensitive to halogen substitution on the thiazole ring, remaining in the range of 9.9-10.0 ppm.

  • Ring Protons (H-2 and H-5): The chemical shifts of the ring protons are more significantly affected. Halogenation generally leads to a downfield shift of the adjacent proton due to the electron-withdrawing nature of the halogens. The magnitude of this shift is expected to follow the order of electronegativity (F > Cl > Br > I).

¹³C NMR Data

Compoundδ (C=O) / ppmδ (C-2) / ppmδ (C-4) / ppmδ (C-5) / ppmSolvent
Thiazole-4-carbaldehyde~185~155~145~130CDCl₃
2-Chloro-thiazole-4-carbaldehyde~184~150 (C-Cl)~146~132CDCl₃
2-Bromo-thiazole-4-carbaldehyde~184~140 (C-Br)~147~133CDCl₃
5-Chloro-thiazole-4-carbaldehyde~183~156~144~125 (C-Cl)CDCl₃

Data compiled and estimated from various sources where direct comparative data is unavailable.

Observations and Insights:

  • Carbonyl Carbon (C=O): Similar to the aldehyde proton, the chemical shift of the carbonyl carbon shows minimal variation with halogen substitution.

  • Halogenated Carbon: The carbon atom directly attached to the halogen (C-2 or C-5) experiences a significant shift. For chlorine and bromine, this is typically a downfield shift compared to the corresponding protonated carbon, but the effect of iodine can be an upfield shift due to the heavy atom effect.

  • Other Ring Carbons: The other carbon atoms in the ring also experience shifts, with the magnitude and direction depending on the position and nature of the halogen.

Infrared (IR) Spectroscopy

The vibrational frequencies observed in an IR spectrum are characteristic of the bonds present in a molecule. The introduction of a halogen atom influences these frequencies through both electronic and mass effects.

Characteristic IR Absorption Frequencies (cm⁻¹)

Compoundν (C=O)ν (C-H aldehyde)ν (C-X)Thiazole Ring Vibrations
Thiazole-4-carbaldehyde~1690~2820, ~2720-~1500-1300, ~900-700
2-Chloro-thiazole-4-carbaldehyde~1695~2825, ~2725~800-600~1500-1300, ~900-700
2-Bromo-thiazole-4-carbaldehyde~1695~2825, ~2725~700-500~1500-1300, ~900-700
5-Chloro-thiazole-4-carbaldehyde~1692~2820, ~2720~800-600~1500-1300, ~900-700

Data compiled and estimated from various sources and spectroscopic principles.

Observations and Insights:

  • Carbonyl Stretch (ν(C=O)): The C=O stretching frequency is slightly shifted to higher wavenumbers upon halogenation, particularly at the 2-position. This is due to the electron-withdrawing inductive effect of the halogen, which strengthens the C=O bond.

  • Aldehyde C-H Stretch (ν(C-H)): The characteristic doublet for the aldehyde C-H stretch is generally preserved.

  • Carbon-Halogen Stretch (ν(C-X)): The C-X stretching vibration is a key diagnostic feature. The frequency of this vibration decreases with increasing mass of the halogen (C-F > C-Cl > C-Br > C-I).

  • Thiazole Ring Vibrations: The skeletal vibrations of the thiazole ring are also affected by halogenation, but the changes can be complex and are often less diagnostic than the C-X stretch.

UV-Vis Spectroscopy

The electronic transitions in thiazole-4-carbaldehyde derivatives, primarily n→π* and π→π* transitions, are influenced by halogen substitution.

UV-Vis Absorption Data

Compoundλmax (n→π) / nmλmax (π→π) / nmSolvent
Thiazole-4-carbaldehyde~310~260Ethanol
Halogenated DerivativesBathochromic/Hypsochromic ShiftBathochromic/Hypsochromic ShiftEthanol

Data represents expected trends based on spectroscopic principles.

Observations and Insights:

  • Halogen substitution can lead to either a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the interplay between the inductive and resonance effects of the halogen.

  • Generally, the heavier halogens (Br, I) with their greater polarizability and potential for resonance interaction can cause a bathochromic shift. The highly electronegative fluorine may cause a hypsochromic shift.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. Halogenated compounds often exhibit characteristic isotopic patterns.

Key Fragmentation Pathways and Observations:

  • Molecular Ion (M⁺): All compounds are expected to show a distinct molecular ion peak.

  • Isotopic Patterns:

    • Chlorine: Compounds containing one chlorine atom will show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

    • Bromine: Compounds with one bromine atom will exhibit an M+2 peak of almost equal intensity to the molecular ion peak (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways include:

    • Loss of the formyl radical (-CHO).

    • Loss of the halogen atom (-X).

    • Cleavage of the thiazole ring.

G M [M]⁺˙ (e.g., 2-Chloro-thiazole-4-carbaldehyde) M_minus_CHO [M - CHO]⁺ M->M_minus_CHO - CHO• M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• Ring_Fragment Ring Fragments M_minus_CHO->Ring_Fragment M_minus_Cl->Ring_Fragment

Caption: A representative mass spectrometry fragmentation pathway for a halogenated thiazole-4-carbaldehyde.

Conclusion

The spectroscopic analysis of halogenated thiazole-4-carbaldehyde derivatives reveals distinct and predictable patterns that are invaluable for their structural elucidation.

  • NMR spectroscopy provides the most detailed structural information, with the chemical shifts of the ring protons and carbons being particularly sensitive to the nature and position of the halogen substituent.

  • IR spectroscopy is a rapid and effective method for confirming the presence of the aldehyde functionality and for identifying the type of halogen through the characteristic C-X stretching vibration.

  • UV-Vis spectroscopy offers insights into the electronic structure of these compounds, with the absorption maxima being modulated by the electronic effects of the halogen.

  • Mass spectrometry unambiguously determines the molecular weight and provides characteristic isotopic patterns for chlorine- and bromine-containing derivatives, along with predictable fragmentation pathways that further confirm the structure.

By leveraging this comprehensive spectroscopic data, researchers and drug development professionals can confidently identify, characterize, and utilize these important halogenated thiazole derivatives in their scientific endeavors.

References

  • PubChem. Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link][2]

  • NIST. Thiazole. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link][3]

  • Al-Juboori, A. M. H. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 8(7), 934-956. [Link][1]

Sources

Comparative

Comparative Validation of Structural Analogs Derived from 2,5-Dichlorothiazole-4-carbaldehyde: A Guide for Drug Discovery Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2] Among the myriad of thiazole-based scaffolds, 2,5-Dich...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2] Among the myriad of thiazole-based scaffolds, 2,5-Dichlorothiazole-4-carbaldehyde stands out as a particularly versatile starting material for the synthesis of novel structural analogs aimed at drug discovery. Its reactive aldehyde group and two chlorine atoms offer multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[3]

This guide provides a comprehensive framework for the design, synthesis, and comparative validation of structural analogs derived from this key thiazole scaffold. We will delve into the causality behind experimental choices, present detailed protocols for analytical and biological validation, and offer structured data for clear comparison, empowering researchers to efficiently identify and advance promising lead compounds.

Section 1: Rationale and Design of Structural Analogs

The primary goal of generating structural analogs is to systematically probe the SAR of a parent compound.[4][5] By making discrete modifications to the 2,5-Dichlorothiazole-4-carbaldehyde core, researchers can optimize for potency, selectivity, and pharmacokinetic properties. For this guide, we will focus on modifications of the carbaldehyde group, a common and effective strategy for generating chemical diversity. A typical reaction is the Claisen-Schmidt condensation to form chalcone derivatives, which have shown significant potential as antitubercular and antiproliferative agents.[6][7]

The general workflow for synthesizing and validating these analogs is a multi-step process that requires rigorous quality control at each stage.

G cluster_synthesis Synthesis & Purification cluster_validation Validation A 2,5-Dichlorothiazole- 4-carbaldehyde B Reaction (e.g., Claisen-Schmidt Condensation) A->B C Crude Analogs B->C D Purification (e.g., Column Chromatography) C->D E Purified Analogs (Analog 1, Analog 2, Analog 3) D->E F Structural Confirmation (NMR, MS) E->F G Purity Assessment (HPLC) E->G H Biological Screening (e.g., In-vitro Kinase Assay) F->H G->H I Data Analysis & SAR Determination H->I cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinA Kinase A Rec->KinA KinB Kinase B (Target) KinA->KinB Sub Substrate Protein KinB->Sub Resp Cellular Response (e.g., Proliferation) Sub->Resp Inhibitor Thiazole Analog (Inhibitor) Inhibitor->KinB Inhibition

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Safety & Regulatory Compliance

Safety

2,5-Dichlorothiazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with 2,5-Dichlorothiazole-4-carbaldehyde , understanding the mechanistic reasoning behind safety and disposal protocols is critical.

This compound presents a unique intersection of chemical hazards: it is a halogenated organic, a sulfur-and-nitrogen-containing heterocycle, and a reactive aldehyde. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of toxic gas generation (dioxins, furans, and HCl) during downstream waste processing[1][2].

Here is your comprehensive, self-validating operational guide for the safe handling and proper disposal of 2,5-Dichlorothiazole-4-carbaldehyde.

Chemical Profile and Mechanistic Hazard Assessment

Before executing any disposal protocol, you must understand the inherent reactivity of the molecule. The presence of two chlorine atoms on the thiazole ring dictates its strict categorization as Halogenated Organic Waste [1]. Furthermore, the C4-carbaldehyde group is prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting to 2,5-Dichlorothiazole-4-carboxylic acid[3]. This reactivity means the compound should never be mixed with strong bases, oxidizing agents, or incompatible non-halogenated waste streams.

Table 1: Quantitative Data and Hazard Profile

Property / ParameterSpecification / Detail
Chemical Name 2,5-Dichlorothiazole-4-carbaldehyde
CAS Registry Number 929910-36-1[4][5]
Molecular Formula C4HCl2NOS[4][5]
Molecular Weight 182.03 g/mol [4][5]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[6]
Waste Classification EPA Toxicity Characteristic: Halogenated Organic Waste[1]
Incompatible Materials Strong oxidizers, strong bases, reducing agents.

Operational Logic: Why Segregate Halogenated Waste?

A common, yet catastrophic, laboratory error is the co-mingling of halogenated and non-halogenated organic wastes.

The Causality of Segregation: When organic waste is disposed of, it is typically incinerated. If non-halogenated waste is burned, it converts cleanly to CO₂ and H₂O. However, if 2,5-Dichlorothiazole-4-carbaldehyde is present, the combustion of the chlorinated thiazole ring releases highly toxic hydrochloric acid (HCl) gas, sulfur oxides (SOx), and nitrogen oxides (NOx)[7]. More critically, burning chlorinated compounds at standard incineration temperatures can synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and furans—some of the most toxic environmental pollutants known[2].

Therefore, halogenated waste must be routed to specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic gases[2]. Mixing even a small amount of this compound into a non-halogenated carboy contaminates the entire vessel, exponentially increasing disposal costs and environmental risk[2].

Figure 1: Decision tree for the segregation and disposal routing of halogenated thiazole waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Disposal

This protocol ensures RCRA compliance and prevents cross-contamination of waste streams.

  • Preparation & PPE: Don standard laboratory PPE: nitrile gloves (double-gloving recommended due to the permeation risk of chlorinated organics), safety goggles, and a flame-resistant lab coat[6][8]. Conduct all waste transfers inside a certified, actively venting fume hood[9].

  • Select the Correct Receptacle: Obtain a chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass) specifically designated and pre-labeled for "Halogenated Organic Waste" [1][7].

  • Verify Compatibility: Ensure the waste container does not contain incompatible mixtures (e.g., strong acids, azides, or reactive metals). Self-Validation Step: Check the waste log attached to the carboy. If non-halogenated solvents (like pure ethanol or hexane) make up the majority of the current volume, use a new container to prevent costly up-charging by your waste vendor[1][2].

  • Transfer: Using a dedicated funnel, slowly pour the 2,5-Dichlorothiazole-4-carbaldehyde waste into the container. Do not fill the container beyond 80% capacity to allow for vapor expansion[9].

  • Cap and Seal: Immediately remove the funnel and cap the container tightly. Leaving funnels in waste carboys violates OSHA regulations and allows toxic, irritating vapors (H335) to escape into the hood environment[6][9].

  • Documentation: Log the exact volume and chemical name ("2,5-Dichlorothiazole-4-carbaldehyde") on the hazardous waste tag. Never use abbreviations or structural formulas, as waste management personnel cannot legally transport "unknowns" or shorthand[9].

  • Storage: Store the sealed container in a designated secondary containment tray in a cool, well-ventilated area away from direct sunlight and heat sources, as the compound is combustible[8][10].

Protocol B: Emergency Spill Cleanup

If 2,5-Dichlorothiazole-4-carbaldehyde is spilled, immediate containment is required to prevent respiratory irritation and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, increase room ventilation and allow aerosols to settle[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a commercial universal spill pad[6][10]. Crucial Causality: Do NOT use paper towels or sawdust. The aldehyde moiety can be reactive, and combining combustible organics with high surface-area cellulose can create a fire hazard[7].

  • Absorption and Collection: Working from the outside in, mix the absorbent into the spill until the liquid is fully bound. Use a non-sparking plastic scoop to collect the saturated absorbent[8][10].

  • Disposal of Spill Debris: Place the collected debris into a heavy-duty, sealable plastic bag or a solid waste container. Label it strictly as "Halogenated Solid Waste - Toxic" [1].

  • Decontamination: Scrub the spill surface with a detergent solution or a small amount of alcohol to remove residual thiazole traces, then absorb the wash liquid and add it to the halogenated waste container[6].

Regulatory Compliance and Vendor Hand-off

When the waste container reaches its 180-day accumulation limit or 80% capacity, it must be handed over to Environmental Health and Safety (EHS) or a licensed hazardous waste vendor[9].

Ensure that the waste profile provided to the vendor explicitly mentions the presence of sulfur and nitrogen alongside the halogens. This allows the incineration facility to calibrate their alkaline scrubbers accurately to handle the specific stoichiometry of SOx and NOx gases generated during the thermal destruction of the thiazole ring[7].

References

  • Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. Available at:[Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at:[Link]

  • RiskAssess. "Disposal of chemical wastes." riskassess.com.au. Available at:[Link]

Sources

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